5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-ethoxy-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14) |
InChI Key |
NKMDUNGYWSLCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1CC(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" properties
Title: 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid: A Next-Generation Pharmacophore Building Block in Drug Discovery and Agrochemical Development
Executive Summary
The rational design of novel therapeutics and agrochemicals relies heavily on the availability of versatile, highly functionalized building blocks. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS No. 1437432-81-9) represents a highly specialized pyrazole derivative that serves as a core scaffold for the synthesis of advanced carboxamides[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, synthetic methodologies, and its critical role in developing succinate dehydrogenase inhibitors (SDHIs) and pharmaceutical agents[3],[4].
Structural Rationale and Physicochemical Properties
The pyrazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, frequently utilized to target specific enzymes or receptors[4]. However, the specific substitutions on the 5-ethoxy-1-isobutyl derivative impart unique properties that differentiate it from standard 1-methyl or 3-difluoromethyl analogues.
Causality of Substitutions
-
1-Isobutyl Group (N1): The incorporation of a branched aliphatic chain (isobutyl) significantly increases the lipophilicity (logP) of the molecule compared to a methyl group. In drug design, this enhances membrane permeability and provides a bulky hydrophobic anchor that can occupy deep lipophilic pockets within target proteins (e.g., the ubiquinone binding site of Complex II)[3].
-
5-Ethoxy Group (C5): The ethoxy substituent acts as an electron-donating group via resonance (+R effect), which increases the electron density of the pyrazole ring. This modulates the pKa of the adjacent 4-carboxylic acid, making it a highly reactive handle for amide coupling. Furthermore, the oxygen atom serves as a critical hydrogen-bond acceptor in protein-ligand interactions.
-
4-Carboxylic Acid (C4): This is the primary functional handle. Conversion of this moiety into various amides generates the active pharmacophore responsible for target engagement[5].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid[2].
| Property | Value / Description |
| CAS Registry Number | 1437432-81-9 |
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| Appearance | Solid powder (typically white to off-white) |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (N2, Ethoxy -O-, Carbonyl =O, -OH) |
| Rotatable Bonds | 4 |
| Primary Application | Pharmacophore building block / Custom synthesis |
Synthetic Methodology and Workflow
The synthesis of highly substituted pyrazoles requires precise regiocontrol. The standard approach involves the condensation of an alkylhydrazine with a 1,3-dielectrophile.
Fig 1: Stepwise synthetic workflow for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Mechanistic Insights
The reaction between isobutylhydrazine and diethyl (ethoxymethylene)malonate initially forms a hydrazone intermediate. Upon heating, intramolecular cyclization occurs via the attack of the secondary nitrogen on the ester carbonyl, followed by the elimination of ethanol to form the pyrazole core. The regioselectivity is driven by the steric bulk of the isobutyl group, which directs the cyclization to favor the 1,5-substitution pattern. Subsequent saponification of the remaining ester yields the free carboxylic acid.
Applications in Agrochemicals: SDHI Fungicides
Pyrazole-4-carboxamides are the premier class of Succinate Dehydrogenase Inhibitors (SDHIs), a vital category of modern agricultural fungicides[3],[5].
Mechanism of Action
SDHIs operate by binding to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. By blocking electron transfer from succinate to ubiquinone, these compounds disrupt the tricarboxylic acid (TCA) cycle, halting cellular respiration and ATP production, ultimately leading to fungal cell death[5].
Fig 2: Mechanism of action of pyrazole-4-carboxamide derivatives on Succinate Dehydrogenase.
By utilizing 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid as the polar headgroup, researchers can synthesize novel SDHIs via scaffold-hopping strategies. The 5-ethoxy group provides unique hydrogen-bonding interactions with key residues (e.g., TRP173 and TYR58) in the SDH binding pocket, while the isobutyl group enhances binding affinity through van der Waals interactions[3].
Experimental Protocols: Self-Validating Systems
To utilize this building block effectively in library synthesis, amide coupling must be optimized. The steric hindrance from the 5-ethoxy group necessitates the use of highly efficient coupling reagents like HATU rather than standard EDC/HOBt. The following protocol is designed as a self-validating system, ensuring that intermediate checks confirm the reaction's progress.
Protocol 1: Standardized Amide Coupling for Library Generation
Objective: Synthesize a target pyrazole-4-carboxamide from 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and a primary amine.
Reagents:
-
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Target Amine (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).
-
Causality: HATU rapidly forms an active HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the activation.
-
-
Validation Check 1 (LC-MS): After 15 minutes, sample 5 µL of the mixture into 1 mL of acetonitrile. LC-MS should confirm the disappearance of the starting acid mass (m/z 213 [M+H]+) and the appearance of the active ester intermediate.
-
Coupling: Add the target amine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 4-6 hours.
-
Validation Check 2 (TLC): Run a TLC (Hexanes:Ethyl Acetate 1:1). The highly polar active ester spot should be replaced by a less polar, UV-active product spot.
-
Quenching & Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), 1M HCl (to remove unreacted amine), and brine.
-
Causality: This specific wash sequence self-purifies the organic layer, ensuring that subsequent concentration yields a highly pure crude product.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol 2: In Vitro SDH Enzymatic Inhibition Assay
To validate the biological efficacy of the synthesized carboxamides, an SDH inhibition assay is required[3].
Step-by-Step Methodology:
-
Mitochondrial Extraction: Isolate mitochondria from target fungal strains (e.g., Rhizoctonia solani) using differential centrifugation in a sucrose buffer.
-
Assay Setup: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 1 mM sodium azide (to block Complex IV), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.
-
Inhibitor Incubation: Add the synthesized pyrazole-4-carboxamide (dissolved in DMSO) at various concentrations (0.01 µM to 100 µM). Incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 mM sodium succinate to initiate the reaction.
-
Measurement: Monitor the reduction of DCPIP continuously at 600 nm using a microplate reader for 5 minutes.
-
Causality: As SDH oxidizes succinate, electrons are transferred to DCPIP, causing a color change from blue to colorless. The rate of absorbance decrease is directly proportional to SDH activity.
-
-
Data Analysis: Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the inhibitor.
Conclusion
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is a highly versatile and structurally optimized building block. By leveraging its unique steric and electronic profile, researchers can overcome existing resistance mechanisms in fungal pathogens and develop next-generation SDHIs and pharmaceutical therapeutics. The self-validating synthetic protocols provided ensure high-yield integration of this pharmacophore into diverse chemical libraries.
References
1.[1] BLD Pharm. "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid." BLD Pharm Product Catalog. Available at: 2.[2] MolCore. "1437432-81-9 | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid." MolCore Chemical Database. Available at: 3.[3] Journal of Agricultural and Food Chemistry. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection." ACS Publications. Available at: 4.[4] Pharmaffiliates. "3-Amino-1H-pyrazole-4-carboxylic acid: Heterocyclic building block for synthesis." Pharmaffiliates Product Data. Available at: 5.[5] Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." ACS Publications. Available at:
Sources
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9): A Comprehensive Technical Guide for Advanced Drug Discovery
Executive Summary
In the realm of modern medicinal chemistry, polysubstituted pyrazoles serve as privileged scaffolds for a vast array of therapeutic targets. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) [1] represents a highly specialized, sterically tuned building block designed specifically for advanced drug discovery. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating synthetic methodology for this compound. Furthermore, it explores the causality behind its structural design, emphasizing its critical role in the development of Phosphodiesterase (PDE) inhibitors and Cannabinoid (CB1/CB2) receptor modulators.
Structural Causality & Pharmacophore Rationale
The design of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is not arbitrary; every functional group serves a distinct pharmacological and thermodynamic purpose:
-
1-Isobutyl Moiety (The Lipophilic Anchor): The branched aliphatic isobutyl chain is strategically positioned to occupy deep, hydrophobic binding pockets. In phosphodiesterase enzymes (such as PDE5 and PDE2A), this group effectively probes the "P-pocket" (parasite/hydrophobic pocket), enhancing binding affinity through favorable van der Waals interactions and entropic water displacement [3][4].
-
5-Ethoxy Group (The Conformational Lock): The ethoxy oxygen acts as a hydrogen bond acceptor. More importantly, the steric bulk of the ethoxy group induces a severe steric clash with the adjacent 4-carboxylic acid (or its subsequent amide derivatives). This forces the carbonyl group out of the pyrazole plane, locking the molecule into a pre-organized bioactive conformation that minimizes the entropic penalty upon target binding.
-
4-Carboxylic Acid (The Diversification Handle): The free carboxylic acid provides a highly reactive, orthogonal handle for standard amide coupling (e.g., using HATU or EDC/HOBt), allowing researchers to rapidly generate libraries of complex carboxamides[2].
Physicochemical Profiling
To ensure predictable pharmacokinetics and synthetic handling, the quantitative data for CAS 1437432-81-9 is summarized below:
| Property | Value / Description |
| Chemical Name | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 1437432-81-9 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (N, N, Ethoxy -O-, Carbonyl =O) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area (TPSA) | 66.5 Ų |
Causality-Driven Synthetic Methodology
As a Senior Application Scientist, it is critical to implement protocols that are not merely step-by-step instructions, but self-validating systems . The following 3-step synthesis ensures high yield, purity, and mechanistic control.
Step 1: Cyclocondensation to the 5-Hydroxypyrazole Core
-
Procedure: Charge a 500 mL round-bottom flask with diethyl ethoxymethylenemalonate (EMME, 1.0 eq) and anhydrous ethanol. Cool to 0 °C. Add isobutylhydrazine hydrochloride (1.05 eq) and triethylamine (1.1 eq) dropwise. Stir at 0 °C for 1 hour, then heat to 80 °C (reflux) for 4 hours.
-
Causality: Triethylamine is required to liberate the free hydrazine in situ, preventing the premature degradation of EMME. The slow addition at 0 °C controls the highly exothermic hydrazone formation before the thermodynamic cyclization occurs at reflux.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction must not be stopped until the intermediate hydrazone is completely consumed and the m/z 241 [M+H]⁺ peak (ethyl 5-hydroxy-1-isobutyl-1H-pyrazole-4-carboxylate) is the sole product.
Step 2: O-Alkylation
-
Procedure: Dissolve the intermediate from Step 1 in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Stir at 60 °C for 6 hours. Quench with water and extract with ethyl acetate.
-
Causality: DMF provides optimal solvation for the potassium enolate of the 5-hydroxypyrazole, maximizing its nucleophilicity for the Sₙ2 displacement. K₂CO₃ is chosen over stronger bases (like NaH) to strictly avoid transesterification or degradation of the delicate ester moiety.
-
Self-Validation (IPC): TLC (Hexane:EtOAc 3:1) will show a distinct shift from a highly polar spot (hydroxyl) to a less polar spot (ethoxy). LC-MS must confirm the mass shift to m/z 269 [M+H]⁺.
Step 3: Saponification
-
Procedure: Dissolve the ethyl ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Remove THF in vacuo, cool the aqueous layer to 0 °C, and acidify with 1M HCl to pH 2-3. Filter the resulting precipitate.
-
Causality: LiOH is a mild, highly effective nucleophile for ester cleavage. The THF/H₂O biphasic-turned-monophasic system ensures both the lipophilic ester and the hydrophilic hydroxide remain in intimate contact, accelerating the reaction without the need for heating, which could cause unwanted decarboxylation.
-
Self-Validation (IPC): LC-MS will show the disappearance of m/z 269 and the appearance of m/z 241 [M+H]⁺ (the target acid). ¹H NMR (DMSO-d₆) must show the complete disappearance of the ester ethyl protons (quartet/triplet) and the appearance of a broad singlet at ~12.5 ppm corresponding to the carboxylic acid proton.
Mechanistic Pathways & Workflow Visualization
The following Graphviz diagrams map the synthetic workflow and the dual pharmacological signaling pathways enabled by this molecular scaffold.
Figure 1: Self-validating synthetic workflow and divergent therapeutic applications of CAS 1437432-81-9.
Figure 2: Dual pharmacological signaling pathways modulated by pyrazole-4-carboxamide derivatives.
Applications in Advanced Therapeutics
Phosphodiesterase (PDE) Inhibitors
The pyrazole-4-carboxylic acid core is a fundamental building block in the synthesis of PDE5 and PDE2A inhibitors. By coupling CAS 1437432-81-9 with various substituted piperazines or anilines, researchers can generate analogs that mimic the pyrazolopyrimidinone core of Sildenafil. The 1-isobutyl group is particularly effective at anchoring the molecule within the deep hydrophobic P-pocket of the PDE active site, preventing the hydrolysis of cGMP/cAMP and leading to downstream smooth muscle relaxation or cognitive enhancement [3][4].
Cannabinoid Receptor (CB1/CB2) Modulators
Since the discovery of Rimonabant (SR141716), 1,5-disubstituted pyrazole-3- and 4-carboxamides have been extensively studied as potent CB1 receptor antagonists and CB2 agonists. The 5-ethoxy-1-isobutyl substitution pattern provides the necessary lipophilicity to cross the blood-brain barrier and engage the transmembrane lipophilic domains of cannabinoid receptors. These derivatives are currently under investigation for the treatment of obesity, metabolic syndrome, and immunologically mediated inflammatory diseases [2].
References
- Source: molcore.
- Source: nih.
- Title: Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 2.
- Title: Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Source: ACS Publications URL
Technical Whitepaper: Synthesis, Mechanistic Profiling, and Medicinal Applications of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
In contemporary drug discovery, the pyrazole nucleus serves as a privileged scaffold, frequently deployed to modulate physicochemical properties and target engagement. Specifically, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) represents a highly versatile, 1,4,5-trisubstituted building block. Unlike simpler pyrazoles, this molecule offers three distinct, orthogonally tunable vectors: an N1-isobutyl group for lipophilic pocket insertion, a C5-ethoxy group for steric shielding and electronic modulation, and a C4-carboxylic acid for downstream functionalization.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Herein, we dissect the causality behind its synthetic assembly, outline self-validating experimental protocols, and map its utility in rational drug design.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core metrics [1].
| Property | Value | Structural Significance |
| Chemical Name | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 1437432-81-9 | Unique chemical identifier. |
| Molecular Formula | C₁₀H₁₆N₂O₃ | Defines stoichiometry for downstream coupling. |
| Molecular Weight | 212.25 g/mol | Low MW allows for fragment-based drug design. |
| Exact Mass | 212.1161 Da | Crucial for high-resolution LC-MS validation. |
| H-Bond Donors / Acceptors | 1 / 4 | Favorable for kinase hinge-binding motifs. |
| Topological Polar Surface Area | 65.8 Ų | Optimal for cellular permeability (Rule of 5 compliant). |
Retrosynthetic Strategy & Mechanistic Rationale
The assembly of the 1-alkyl-5-alkoxy-1H-pyrazole-4-carboxylic acid architecture requires precise control over regioselectivity and tautomeric equilibria. The synthesis is executed in three distinct phases:
-
Regioselective Cyclocondensation: The core is constructed via the reaction of isobutylhydrazine with diethyl ethoxymethylenemalonate (DEEMM) [2]. DEEMM acts as a bis-electrophile. The primary amine of the hydrazine selectively attacks the highly electrophilic ethoxymethylene carbon. Subsequent intramolecular cyclization onto the ester carbonyl yields the 5-hydroxy pyrazole intermediate.
-
Tautomer-Controlled O-Alkylation: The resulting 5-hydroxy-1H-pyrazole exists in tautomeric equilibrium with its pyrazolone form. To selectively synthesize the 5-ethoxy ether (avoiding N-alkylation), the choice of base and solvent is paramount. Utilizing a mild base in a polar aprotic solvent generates a "naked" oxygen anion, kinetically favoring
attack on an ethylating agent. -
Sterically Hindered Saponification: The C4 ethyl ester is stabilized by the electron-rich pyrazole ring. Hydrolysis requires forcing alkaline conditions to yield the final free carboxylic acid.
Synthetic workflow for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Validated Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: Cyclocondensation to the 5-Hydroxy Intermediate
-
Procedure: To a stirred solution of diethyl ethoxymethylenemalonate (1.0 equiv) in absolute ethanol, add isobutylhydrazine hydrochloride (1.1 equiv) and triethylamine (1.1 equiv) dropwise at 0 °C. Heat the mixture to reflux (80 °C) for 4–6 hours.
-
Causality: Triethylamine is strictly required to neutralize the hydrochloride salt, liberating the free hydrazine nucleophile. Reflux conditions drive the elimination of ethanol, making the cyclization thermodynamically irreversible.
-
Validation: Monitor via LC-MS. Upon cooling and the addition of cold water, the intermediate will precipitate. Filter and dry to obtain the solid.
Protocol B: Regioselective O-Alkylation
-
Procedure: Dissolve the intermediate (1.0 equiv) in anhydrous DMF. Add finely powdered
(2.0 equiv) and ethyl iodide (1.5 equiv). Stir the suspension at 60 °C for 12 hours. -
Causality: The heterogeneous
deprotonates the hydroxyl group. DMF solvates the potassium cation but leaves the oxygen anion highly reactive, driving O-alkylation over N-alkylation. -
Validation: Quench with water and extract with ethyl acetate. The success of O-alkylation is confirmed by
NMR: look for the appearance of a distinct triplet-quartet pattern corresponding to the new ethoxy group, and the disappearance of the broad -OH / -NH tautomeric proton signal.
Protocol C: Saponification to the Final Acid
-
Procedure: Dissolve the O-alkylated ester in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at 70 °C until TLC indicates complete consumption of the starting material (approx. 8 hours). Cool to room temperature, remove THF under reduced pressure, and carefully acidify the aqueous layer with 1M HCl to pH 2–3.
-
Causality: The hydroxide ion attacks the sterically hindered C4 ester. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the final product out of solution.
-
Validation: Collect the white precipitate via vacuum filtration. Confirm the structure via negative-mode ESI-MS, which must show the
ion at m/z 211.1.
Applications in Medicinal Chemistry
Pyrazole-4-carboxylic acids are foundational to the development of highly selective enzyme inhibitors [3]. For example, 1-phenyl-pyrazole-4-carboxylic acid derivatives have been successfully developed as potent, nanomolar inhibitors of xanthine oxidoreductase (XOR), a primary target for hyperuricemia and gout [4].
When utilizing 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid , the structural vectors map perfectly to standard pharmacophore models:
-
The N1-Isobutyl Group: Acts as a flexible, lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., the selectivity pockets of phosphodiesterases).
-
The C5-Ethoxy Group: Provides a steric shield that locks the conformation of the adjacent C4-substituent while serving as a potential hydrogen-bond acceptor.
-
The C4-Carboxylic Acid: Serves as the primary synthetic handle for amide coupling, allowing the attachment of diverse basic amines or anilines to engage solvent-exposed regions or hinge-binding motifs.
Pharmacophore mapping of the 1,4,5-trisubstituted pyrazole scaffold.
References
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (PubMed Central) URL: [Link]
-
Title: Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
Synthesis Pathway of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide
Executive Summary
The compound 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development[1]. As a core building block, 1-alkyl-5-alkoxypyrazole derivatives are critical intermediates in the synthesis of phosphodiesterase (PDE) inhibitors and novel herbicidal agents.
Designing a synthesis pathway for this molecule requires strict control over regioselectivity and orthogonal reactivity. As an application scientist, the goal is not merely to link reagents, but to engineer a robust, scalable, and self-validating chemical workflow. This guide details a highly optimized, three-step synthetic route: (1) Regioselective pyrazole ring cyclization, (2) Kinetically controlled O-alkylation, and (3) Mild ester saponification.
Retrosynthetic Analysis & Mechanistic Rationale
The retrosynthetic disconnection of the target molecule relies on commercially available and cost-effective starting materials: isobutylhydrazine and diethyl ethoxymethylenemalonate (EMME).
Figure 1: Retrosynthetic analysis and 3-step workflow for the target pyrazole-4-carboxylic acid.
The Regioselectivity Challenge
The condensation of an alkylhydrazine with an electrophilic enol ether (like EMME) can theoretically produce two regioisomers: the 1,5-disubstituted or the 1,3-disubstituted pyrazole. However, the primary amine (–NH₂) of isobutylhydrazine is significantly more nucleophilic than the secondary amine (–NH–). It preferentially attacks the highly electrophilic ethoxymethylene carbon of EMME via a Michael-type addition, eliminating ethanol[2]. Subsequent intramolecular cyclization occurs when the secondary amine attacks the ester carbonyl, exclusively yielding the 1-isobutyl-5-hydroxy isomer[3].
Figure 2: Mechanistic logic governing the regioselective formation of the 1,5-disubstituted ring.
Step-by-Step Experimental Protocols
Step 1: Pyrazole Ring Formation (Condensation)
Objective: Synthesis of Ethyl 5-hydroxy-1-isobutyl-1H-pyrazole-4-carboxylate.
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend isobutylhydrazine hydrochloride (1.0 equiv, 100 mmol) in 200 mL of absolute ethanol.
-
Base Liberation: Add triethylamine (1.1 equiv, 110 mmol) dropwise at room temperature. Causality: Triethylamine is required to neutralize the hydrochloride salt, liberating the highly nucleophilic free hydrazine. Stir for 15 minutes.
-
Addition & Cyclization: Dropwise add diethyl ethoxymethylenemalonate (EMME, 1.05 equiv, 105 mmol). Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours.
-
Workup (Self-Validating System): Concentrate the mixture in vacuo. Partition the residue between water (150 mL) and ethyl acetate (200 mL). The product will migrate to the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation: The reaction is driven by the thermodynamic elimination of two equivalents of ethanol. TLC (Hexanes/EtOAc 3:1) will show the complete consumption of EMME and the appearance of a highly polar spot (due to the 5-hydroxy/pyrazolone tautomerism).
Step 2: Regioselective O-Alkylation
Objective: Synthesis of Ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate[3].
-
Enolate Formation: Dissolve the intermediate from Step 1 (1.0 equiv, 80 mmol) in 150 mL of anhydrous DMF. Add anhydrous K₂CO₃ (2.0 equiv, 160 mmol) and stir at room temperature for 30 minutes.
-
Alkylation: Add ethyl iodide (1.5 equiv, 120 mmol) dropwise. Heat the mixture to 60°C for 8–12 hours. Causality: The 5-hydroxy pyrazole exists in tautomeric equilibrium with its pyrazolone form. Using a "hard" electrophile (ethyl iodide) combined with a mild base (K₂CO₃) in a polar aprotic solvent (DMF) kinetically favors O-alkylation over N-alkylation.
-
Workup (Self-Validating System): Quench the reaction by pouring it into 500 mL of ice water. Extract with ethyl acetate (3 x 150 mL). Wash the combined organic phases extensively with water (5 x 100 mL) to remove all traces of DMF, followed by brine. Dry and concentrate.
-
Validation: The conversion of the polar 5-hydroxy group to a lipophilic 5-ethoxy ether results in a dramatic upward shift in TLC Rf value, confirming successful O-alkylation.
Step 3: Ester Saponification
Objective: Synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
-
Hydrolysis: Dissolve the ester from Step 2 (1.0 equiv, 60 mmol) in a 1:1 mixture of THF and water (100 mL total). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 180 mmol).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Causality: LiOH provides mild basic conditions that efficiently cleave the ethyl ester without risking nucleophilic attack or degradation of the pyrazole core.
-
Workup (Self-Validating System): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl until the pH reaches 2–3.
-
Isolation: A white to off-white precipitate will form immediately. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product. The acidification step acts as a built-in orthogonal purification, leaving unreacted organic impurities in the discarded solvent and inorganic salts in the aqueous filtrate.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized thermodynamic parameters and expected yields for the synthesis pathway, designed for multi-gram scalability.
| Step | Transformation | Key Reagents | Temp / Time | Yield (Expected) | Causality / Rationale |
| 1 | Pyrazole Cyclization | Isobutylhydrazine, EMME | 80°C / 4-6h | 75–85% | Reflux drives EtOH elimination; thermodynamic control strictly favors the 1,5-disubstituted regioisomer. |
| 2 | O-Alkylation | EtI, K₂CO₃, DMF | 60°C / 8-12h | 65–75% | Polar aprotic solvent and mild base favor kinetic O-alkylation over thermodynamically stable N-alkylation. |
| 3 | Saponification | LiOH·H₂O, THF/H₂O | 25°C / 4h | 85–95% | Mild basic conditions prevent ring degradation; pH-controlled precipitation ensures high-purity isolation. |
Analytical Characterization (Expected)
To confirm the structural integrity of the final product (Molecular Weight: 212.25 g/mol )[1], the following analytical signatures should be observed:
-
¹H NMR (CDCl₃, 400 MHz): A distinct singlet around
7.80 ppm corresponding to the pyrazole C3-H proton. The isobutyl group will present a doublet at 3.80 ppm (N-CH₂), a multiplet at 2.20 ppm (CH), and a doublet at 0.90 ppm (two CH₃ groups). The ethoxy group will show a characteristic quartet around 4.40 ppm (O-CH₂) and a triplet at 1.40 ppm (CH₃). -
LC-MS: A dominant [M+H]⁺ peak at m/z 213.1.
References[2] Title: Recent developments in aminopyrazole chemistry. Source: ARKIVOC. URL:https://www.arkat-usa.org/get-file/29428/[3] Title: Alkoxypyrazoles and the process for their preparation (EP2151434 A1). Source: European Patent Office. URL:https://patents.google.com/patent/EP2151434A1/en[1] Title: 1437432-81-9 | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid. Source: MolCore. URL:https://www.molcore.com/
Sources
An In-depth Technical Guide to 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: A Privileged Scaffold in Modern Medicinal Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid. This heterocyclic compound serves as a valuable building block in medicinal chemistry, and this guide is intended to provide a deep understanding of its core attributes for professionals in drug discovery and development.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[2] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5] Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, feature a pyrazole core, underscoring the therapeutic significance of this heterocyclic system.[6] The compound of interest, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, is a polysubstituted pyrazole derivative with significant potential for further development in various therapeutic areas.
Physicochemical Properties of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. While experimental data for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is not extensively published, we can infer its likely properties based on its structure and data from related pyrazole carboxylic acids.
| Property | Predicted Value | Rationale and Significance |
| IUPAC Name | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid | The name follows the standard IUPAC nomenclature for substituted pyrazoles. |
| Molecular Formula | C10H16N2O3 | Derived from the chemical structure. |
| Molecular Weight | 212.25 g/mol | Calculated from the molecular formula.[7] |
| pKa | ~3-5 | The carboxylic acid group is the primary acidic proton. The exact pKa is influenced by the electron-donating ethoxy group and the overall aromatic system.[8] |
| LogP | ~2-3 | The isobutyl and ethoxy groups contribute to its lipophilicity, which is crucial for membrane permeability. This predicted value suggests a good balance between aqueous solubility and lipid membrane partitioning. |
| Aqueous Solubility | Low to moderate | The carboxylic acid moiety enhances water solubility, particularly in its deprotonated form at physiological pH. However, the hydrophobic isobutyl and ethoxy groups will limit its overall solubility.[9] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Important for interactions with biological targets.[10] |
| Hydrogen Bond Acceptors | 4 (2 from pyrazole nitrogens, 2 from carbonyl and ether oxygens) | Crucial for forming hydrogen bonds with receptor sites.[10] |
A Plausible Synthetic Route
The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry.[11] The most common and versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] The following is a detailed, step-by-step methodology for a plausible synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, based on established literature protocols.[13][14]
Experimental Protocol: Synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate
-
Reaction Setup: To a stirred solution of ethyl 4-methyl-3-oxopentanoate (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add triethyl orthoformate (1.2 equivalents) and acetic anhydride (1.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). The water generated during the reaction is removed azeotropically using the Dean-Stark trap.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess reagents. The crude product is then purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate.
Causality: The use of triethyl orthoformate and acetic anhydride is a classic method for the formylation of a β-ketoester. The acetic anhydride acts as a water scavenger and catalyst. The Dean-Stark trap is essential to drive the equilibrium towards the product by removing water.
Step 2: Cyclocondensation with Isobutylhydrazine
-
Reaction Setup: In a separate reaction vessel, dissolve ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylacetamide (DMAc).[14]
-
Addition of Hydrazine: To this solution, add isobutylhydrazine (1.1 equivalents) dropwise at room temperature. The use of an aprotic dipolar solvent like DMAc can improve regioselectivity.[14]
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate.
Causality: The cyclocondensation reaction between the 1,3-dicarbonyl equivalent and the hydrazine forms the pyrazole ring. The regioselectivity of this reaction is a key consideration, and the choice of solvent can significantly influence the outcome.[14]
Step 3: Saponification to the Carboxylic Acid
-
Reaction Setup: Dissolve the crude ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate from the previous step in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed, as indicated by TLC.
-
Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Caption: Synthetic workflow for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Potential Applications in Drug Discovery
The structural features of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid suggest several potential applications in drug discovery, particularly as an inhibitor of enzymes. The pyrazole core is a known pharmacophore in numerous biologically active molecules.[15][16]
Analogue of Sildenafil and Potential as a PDE5 Inhibitor
A noteworthy structural similarity exists between 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and the core structure of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[9][17] Sildenafil's structure features a pyrazolopyrimidinone core. The pyrazole-4-carboxylic acid moiety of our target compound could potentially mimic the binding interactions of the pyrimidinone ring in the active site of PDE5. The isobutyl group at the N1 position is also of interest, as an "isobutyl sildenafil" analogue has been reported as an impurity of sildenafil.[18] This suggests that modifications at this position are tolerated and that this compound could serve as a lead for the development of novel PDE5 inhibitors.
Caption: Hypothetical mechanism of action as a PDE5 inhibitor.
Broader Therapeutic Potential
Beyond PDE5 inhibition, pyrazole carboxylic acid derivatives have demonstrated a wide array of biological activities.[3][4] These include:
-
Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on pyrazole structures.[2]
-
Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[16]
-
Antidiabetic Properties: Certain substituted pyrazole-4-carboxylic acids have shown promising hypoglycemic effects.[15][19]
The specific substitution pattern of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid makes it an attractive candidate for screening in a variety of biological assays to explore its full therapeutic potential.
Conclusion
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is a promising heterocyclic compound with a strong foundation in the principles of medicinal chemistry. Its synthesis is achievable through well-established and scalable methods. The structural analogy to known bioactive molecules, particularly PDE5 inhibitors, highlights its potential as a valuable lead compound in drug discovery programs. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential across various disease areas. This guide provides the fundamental knowledge for researchers and scientists to embark on such an exploration.
References
-
Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives." Accessed March 7, 2026. [Link]
-
Bentham Science. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Accessed March 7, 2026. [Link]
-
PubMed. "Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids." Accessed March 7, 2026. [Link]
-
Bentham Science. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Accessed March 7, 2026. [Link]
-
Bentham Science. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Accessed March 7, 2026. [Link]
-
PMC. "Current status of pyrazole and its biological activities." Accessed March 7, 2026. [Link]
-
MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Accessed March 7, 2026. [Link]
-
MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Accessed March 7, 2026. [Link]
-
ResearchGate. "The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State." Accessed March 7, 2026. [Link]
-
MDPI. "A Facile, Improved Synthesis of Sildenafil and Its Analogues." Accessed March 7, 2026. [Link]
-
PubChem. "1H-Pyrazole-5-carboxylic acid." Accessed March 7, 2026. [Link]
-
IntechOpen. "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications." Accessed March 7, 2026. [Link]
-
PubChem. "Pyrazole-4-carboxylic acid." Accessed March 7, 2026. [Link]
- Google Patents.
-
ResearchGate. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Accessed March 7, 2026. [Link]
-
Synthesis-Abstracts. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Accessed March 7, 2026. [Link]
-
PMC. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." Accessed March 7, 2026. [Link]
-
University of Bristol. "Synthesis of Sildenafil Citrate." Accessed March 7, 2026. [Link]
-
Scientific Research Publishing. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." Accessed March 7, 2026. [Link]
-
PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Accessed March 7, 2026. [Link]
-
SlideShare. "Unit 4 Pyrazole." Accessed March 7, 2026. [Link]
-
Britannica. "Pyrazole." Accessed March 7, 2026. [Link]
-
EPJ Web of Conferences. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." Accessed March 7, 2026. [Link]
Sources
- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unit 4 Pyrazole | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. jchr.org [jchr.org]
- 16. epj-conferences.org [epj-conferences.org]
- 17. mdpi.com [mdpi.com]
- 18. Isobutyl Sildenafil - Opulent Pharma [opulentpharma.com]
- 19. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Solvation Mechanics and Experimental Profiling of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazole building blocks are invaluable. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9, MW: 212.25) [1] represents a structurally complex intermediate characterized by competing physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, predictive solubility profiling, and field-proven experimental workflows designed for researchers and formulation scientists.
Molecular Architecture & Solvation Mechanics
To accurately predict and manipulate the solubility of a compound, one must deconstruct its molecular architecture. The solubility of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is dictated by a delicate balance between its ionizable core and its lipophilic appendages.
-
The Pyrazole-4-Carboxylic Acid Core: The primary driver of aqueous solubility in this molecule is the ionizable carboxylic acid moiety at the 4-position. Based on structural analogs such as 1-methyl-1H-pyrazole-4-carboxylic acid [2], the
of this functional group is estimated to be between 3.1 and 3.8 [3]. This relatively low (due to the electron-withdrawing nature of the pyrazole ring) means the molecule acts as a weak acid, resulting in a highly pH-dependent solubility profile. -
The 1-Isobutyl Group: This branched aliphatic chain imparts significant lipophilicity (increasing the partition coefficient, LogP). While it dramatically enhances solubility in non-polar organic solvents and lipid-based formulation vehicles, it severely restricts intrinsic aqueous solubility (
) by increasing the energetic cost of cavity formation in water. -
The 5-Ethoxy Group: The ether oxygen acts as a hydrogen-bond acceptor, allowing for dipole-dipole interactions with protic solvents (like methanol or water). However, the ethyl chain adds to the overall hydrophobic bulk, further driving the molecule toward lipophilicity.
Structural features of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and solvation impacts.
Predictive & Empirical Solubility Profiling
Understanding the causality behind solvent interactions allows us to map the compound's solubility across different environments. The table below summarizes the predicted solubility ranges based on the interplay of the functional groups discussed above [4].
Table 1: Solubility Profile Across Key Solvent Systems
| Solvent System | pH / Polarity | Predicted Solubility Range | Solvation Mechanism / Rationale |
| Aqueous Buffer | pH 1.2 (SGF) | < 0.1 mg/mL (Poor) | The carboxylic acid is fully protonated (unionized). The high lipophilicity of the isobutyl and ethoxy groups dominates, preventing aqueous solvation. |
| Aqueous Buffer | pH 7.4 (PBS) | > 5.0 mg/mL (Good) | The carboxylic acid is deprotonated ( |
| DMSO | Polar Aprotic | > 50 mg/mL (Excellent) | Strong dipole-dipole interactions disrupt the crystal lattice. The lack of water eliminates the hydrophobic effect of the isobutyl group. |
| Methanol | Polar Protic | 10 - 30 mg/mL (Moderate) | Facilitated by hydrogen-bond donation from the solvent to the 5-ethoxy oxygen and the carboxylate group. |
Experimental Workflows: Thermodynamic Solubility Determination
In late-stage profiling, kinetic solvent-shift methods (e.g., diluting a DMSO stock into buffer) are inadequate because they often induce supersaturation, leading to artificially inflated solubility values. As an industry standard, the Thermodynamic Shake-Flask Method must be employed.
Furthermore, a robust protocol must be a self-validating system . We achieve this by incorporating solid-state analysis of the residual pellet to ensure the compound has not undergone a polymorphic transition or formed a hydrate during the assay.
Step-by-Step Methodology
-
Solid Addition (Mass Balance Control): Weigh exactly 5.0 mg of the API into a 2 mL glass HPLC vial.
-
Causality: Glass is strictly preferred over polypropylene to prevent non-specific binding of the lipophilic isobutyl moiety to the vial walls, which would skew quantification.
-
-
Solvent Introduction: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline).
-
Equilibration: Incubate the suspension at 37°C for 48 hours on an orbital shaker at 500 rpm.
-
Causality: A 48-hour window ensures the system has fully transitioned from kinetic dissolution to true thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chemically inert and minimizes compound retention compared to nylon or PES filters.
-
-
Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (typically at 254 nm for the pyrazole core) against a validated 5-point calibration curve.
-
Self-Validation (Solid-State Verification): Recover the residual solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: If the buffer induces the formation of a less soluble hydrate, the measured solubility reflects the hydrate, not the anhydrous starting material. XRPD confirms the structural integrity of the solid phase.
-
Thermodynamic solubility workflow emphasizing phase separation and solid-state verification.
Formulation Strategies for Preclinical Evaluation
When advancing 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid into in vivo pharmacokinetic (PK) or efficacy models, its poor intrinsic solubility at low pH presents a formulation challenge. The following strategies leverage its structural properties:
-
In Situ Salt Formation: Because the molecule is a weak acid (
~3.5), adjusting the formulation vehicle to pH 7.0–8.0 using basic excipients (e.g., Sodium Hydroxide or Meglumine) will convert the API into a highly soluble carboxylate salt. -
Co-solvent / Surfactant Systems: For intravenous (IV) dosing where high concentrations are required in small volumes, a standard vehicle such as 5% DMSO / 10% Tween 80 / 85% Saline is highly effective. The DMSO solvates the pyrazole core, while Tween 80 forms micelles that encapsulate the lipophilic isobutyl and ethoxy groups.
-
Cyclodextrin Complexation: Using 20% Hydroxypropyl-
-cyclodextrin (HP CD) in water can significantly enhance solubility. The hydrophobic cavity of the cyclodextrin selectively encapsulates the isobutyl chain, shielding it from the aqueous environment while the polar carboxylic acid remains exposed to the bulk solvent.
References
High-Resolution Spectral Characterization of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
Executive Summary
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore, frequently serving as a core motif in kinase inhibitors, receptor antagonists, and anti-inflammatory agents.
For researchers and drug development professionals, the unambiguous structural validation of this intermediate is critical. Impurities, regioisomers (e.g., 3-ethoxy vs. 5-ethoxy), or incomplete reactions can severely compromise downstream synthetic integrity. This whitepaper provides an in-depth, authoritative guide to the spectral characterization (NMR, FT-IR, and ESI-HRMS) of this compound, explaining the mechanistic causality behind its spectral signatures and detailing self-validating analytical protocols.
Structural Elucidation & Spectral Data
The molecular architecture of 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Table 1:
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 12.50 | Broad singlet (br s) | 1H | - | -COOH (Carboxylic acid) |
| 7.85 | Singlet (s) | 1H | - | Pyrazole C3-H |
| 4.45 | Quartet (q) | 2H | 7.1 | -O-CH |
| 3.85 | Doublet (d) | 2H | 7.4 | N-CH |
| 2.20 | Multiplet (m) | 1H | - | -CH -(CH |
| 1.45 | Triplet (t) | 3H | 7.1 | -O-CH |
| 0.95 | Doublet (d) | 6H | 6.7 | -CH-(CH |
Table 2:
| Chemical Shift ( | Carbon Type | Assignment |
| 165.0 | Quaternary (C=O) | -COOH |
| 154.5 | Quaternary (Ar-C) | Pyrazole C5 (-O-C) |
| 141.2 | Methine (Ar-CH) | Pyrazole C3 |
| 102.5 | Quaternary (Ar-C) | Pyrazole C4 |
| 71.0 | Methylene (-CH | -O-C H |
| 56.5 | Methylene (-CH | N-C H |
| 29.0 | Methine (-CH-) | -C H-(CH |
| 19.8 | Methyl (-CH | -CH-(C H |
| 15.2 | Methyl (-CH | -O-CH |
Mechanistic Insights:
The pyrazole C3 proton appears as a sharp singlet at
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is utilized to confirm the presence of the functional groups that define the compound's hydrogen-bonding network.
Table 3: FT-IR Vibrational Modes (ATR Mode)
| Wavenumber (cm | Intensity | Vibrational Mode | Structural Assignment |
| 3300 – 2500 | Strong, Broad | O-H stretch | Carboxylic acid (hydrogen-bonded dimer) |
| 2960, 2875 | Medium | C-H stretch | Aliphatic C-H (Isobutyl, Ethoxy) |
| 1685 | Strong, Sharp | C=O stretch | Conjugated carboxylic acid |
| 1550, 1460 | Medium | C=N, C=C stretch | Pyrazole ring core |
| 1240, 1050 | Strong | C-O-C stretch | Aliphatic ether (Ethoxy group) |
Mechanistic Insights:
The broad absorption band spanning 3300–2500 cm
High-Resolution Mass Spectrometry (ESI-HRMS)
Mass spectrometry provides exact elemental composition and structural connectivity through collision-induced dissociation (CID).
-
Chemical Formula:
-
Theoretical Exact Mass: 212.1161 Da
-
Observed
: 213.1239 m/z
Mechanistic Insights into Fragmentation: Upon protonation in the positive ESI mode, the molecule undergoes predictable gas-phase degradation. The primary fragmentation pathway involves the facile loss of the isobutyl group via a rearrangement that expels neutral isobutene (-56 Da), yielding a fragment at m/z 157.06. This is followed by decarboxylation (-44 Da) to yield the core pyrazole fragment. Deep fragmentation of the pyrazole ring results in the characteristic expulsion of hydrogen cyanide (HCN, -27 Da), a well-documented and highly specific gas-phase degradation route for pyrazole heterocycles[4][5].
Data Visualization
Analytical Workflow
Analytical workflow for the structural validation of the pyrazole building block.
MS Fragmentation Pathway
Proposed ESI-MS/MS positive ion fragmentation pathway for the target compound.
Experimental Protocols (Self-Validating Systems)
To ensure maximum trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid into a clean glass vial.
-
Solvation: Dissolve the solid in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: This removes paramagnetic particulate impurities that cause local magnetic field inhomogeneities, ensuring sharp, highly resolved peaks.
-
Acquisition: Lock the spectrometer to the Deuterium frequency of
. Shim the Z and Z2 gradients. Acquire 16 scans for and 512 scans for . -
Validation Checkpoint: Before integrating the pyrazole C3-H singlet, verify that the solvent residual peak (
) is calibrated exactly to 7.26 ppm and TMS to 0.00 ppm.
Protocol B: FT-IR (ATR) Analysis
-
Background Calibration: Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans, 4 cm
resolution) to subtract ambient and water vapor. -
Sample Application: Place 2-3 mg of the neat solid compound directly onto the crystal.
-
Compression: Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the solid lattice. Causality: Poor contact leads to artificially weak signals, particularly in the high-frequency O-H stretching region.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm
. -
Validation Checkpoint: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent detector saturation.
Protocol C: ESI-HRMS Analysis
-
Stock Solution: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol.
-
Working Dilution: Dilute the stock to 1
g/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically increasing the ionization efficiency of the pyrazole nitrogen to form the species. -
Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution.
-
Infusion: Introduce the sample via direct syringe pump infusion at 10
L/min. Apply a capillary voltage of 3.0 kV. -
Validation Checkpoint: The mass accuracy of the parent ion must be
5 ppm error compared to the theoretical exact mass (213.1239 Da) to definitively confirm the elemental composition.
References
-
Scilit. "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters". Scilit.[Link][2]
-
Der Pharma Chemica. "Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole". Der Pharma Chemica.[Link][3]
-
MDPI. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances". Molecules.[Link][4]
-
IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen.[Link][5]
Sources
Unlocking the Pharmacophore: Biological Activity and Therapeutic Potential of Pyrazole-4-Carboxylic Acid Derivatives
Executive Summary and Structural Rationale
In the realm of medicinal and agricultural chemistry, the pyrazole ring is universally recognized as a "privileged scaffold." Among its various functionalized forms, pyrazole-4-carboxylic acid and its derivatives stand out due to their exceptional versatility and potent biological activities. The C4-carboxylic acid moiety serves as a critical synthetic handle, allowing for rapid diversification into amides, esters, and heterocycles. More importantly, it acts as a primary pharmacophore, facilitating key hydrogen-bonding interactions with target proteins while the adjacent substituents (at C3 and C5) modulate the molecule's lipophilicity and steric profile.
This technical guide provides an in-depth analysis of the biological activities of pyrazole-4-carboxylic acid derivatives, exploring their dominance in agrochemical fungicides, their emerging potential in oncology, and their role in metabolic disease management.
Agrochemical Dominance: Succinate Dehydrogenase Inhibitors (SDHIs)
The most commercially successful application of pyrazole-4-carboxylic acid derivatives lies in agriculture, specifically as Succinate Dehydrogenase Inhibitors (SDHIs) . Compounds derived from the intermediate1 [1] form the backbone of blockbuster broad-spectrum fungicides such as fluxapyroxad, boscalid, and bixafen.
Mechanism of Action
SDHIs target Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain. The pyrazole-4-carboxamide core acts as a structural mimic of ubiquinone (Coenzyme Q). By competitively binding to the ubiquinone-binding pocket (Q-site) of the SDH enzyme, these derivatives block the transfer of electrons from succinate to ubiquinone, halting ATP production and leading to fungal cell death [2].
The difluoromethyl group at the C3 position is not merely a lipophilic enhancer; it acts as a bioisostere that forms critical hydrogen bonds with specific amino acid residues (e.g., TYR58 and TRP173) in the SDH active site [2].
Fig 1. Mechanism of Succinate Dehydrogenase (SDH) inhibition by pyrazole-4-carboxamides.
Oncology and Anticancer Therapeutics
Beyond agriculture, pyrazole-4-carboxylic acid derivatives are heavily investigated for their antiproliferative properties. A key feature of cancerous cells is uncontrolled proliferation; thus, inhibiting proliferative pathways via kinase modulation is a primary strategy[3].
Derivatives such as 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides have demonstrated significant cytotoxicity against human cervix carcinoma (HeLa), breast cancer (MCF-7), and lung cancer (A549) cell lines [3]. Structure-Activity Relationship (SAR) studies reveal that incorporating lipophilic and electron-withdrawing groups (e.g., halobenzyl or trifluoromethyl moieties) at the amide terminal significantly enhances cellular permeability and cytotoxic efficacy [3]. Furthermore, specific pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyrazole-4-carboxylic acid precursors act as potent inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerization.
Metabolic and Inflammatory Modulation
The pyrazole-4-carboxylic acid scaffold is also a proven pharmacophore for metabolic disorders, most notably in the design of Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.
As analogs to the clinical drug Febuxostat, novel 1-phenyl-pyrazole-4-carboxylic acid derivatives have been synthesized to improve Lipophilic Ligand Efficiency (LLE) [4]. The carboxylic acid group at the C4 position is strictly required to anchor the molecule within the molybdenum-pterin active site of XO, while the N1-phenyl ring extends into the hydrophobic channel, effectively blocking the oxidation of hypoxanthine to uric acid [4].
Quantitative Data Summary
Table 1: Biological Activity of Key Pyrazole-4-Carboxylic Acid Derivatives
| Compound Class | Target / Mechanism | Primary Application | Representative IC50 / EC50 | Key Structural Feature |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Antifungal (Agrochemical) | EC50: 14.5 - 22.6 μM | Difluoromethyl at C3; Amide at C4 |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Kinase / Tubulin Inhibition | Anticancer (Oncology) | IC50: ~11.0 μM (MCF-7) | Fused pyrimidine ring via C4-carboxyl |
| 1-Phenyl-pyrazole-4-carboxylic acids | Xanthine Oxidase (XO) | Anti-hyperuricemia | IC50: ~132 nM | Phenyl at N1; Carboxyl at C4 |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of bioactive derivatives and the subsequent biological validation. The causality behind each reagent choice is explicitly defined to prevent experimental bottlenecks.
Protocol A: Synthesis of Pyrazole-4-Carboxamides via EDCI/HOBt Coupling
This protocol describes the amidation of 1H-pyrazole-4-carboxylic acid to generate SDHI or anticancer candidates.
Causality & Rationale:
-
Why EDCI over DCC? 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is utilized because its urea byproduct is highly water-soluble. This allows for simple removal during the aqueous workup, avoiding the tedious column chromatography required to remove the insoluble dicyclohexylurea produced by DCC.
-
Why HOBt? Hydroxybenzotriazole (HOBt) is added to form a highly reactive, yet stable, active ester intermediate. This prevents the formation of unreactive N-acylureas and suppresses racemization.
-
Why DIPEA? N,N-Diisopropylethylamine is a sterically hindered base. It acts as a proton scavenger to keep the amine nucleophile deprotonated without competing for the activated ester.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 mmol of the pyrazole-4-carboxylic acid derivative in 10 mL of anhydrous DMF under an inert nitrogen atmosphere. Add 1.2 mmol of EDCI and 1.2 mmol of HOBt. Stir at room temperature for 30 minutes to ensure complete formation of the HOBt-active ester.
-
Coupling: Add 1.2 mmol of the desired primary amine (e.g., an aniline derivative) followed by 2.5 mmol of DIPEA. Stir the reaction mixture at room temperature for 12–18 hours.
-
Reaction Quenching: Monitor completion via TLC. Quench the reaction by pouring the mixture into 50 mL of ice-cold 0.1 M HCl.
-
Aqueous Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 (to remove unreacted acid and HOBt) and brine.
-
Validation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and validate the structure using 1H-NMR, 13C-NMR, and HRMS.
Fig 2. Step-by-step workflow for the synthesis and validation of pyrazole-4-carboxamides.
Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
To validate the biological activity of synthesized SDHIs, an in vitro biochemical assay using purified SDH (or mitochondrial fractions) is required.
Causality & Rationale:
-
Why DCPIP? 2,6-dichlorophenolindophenol (DCPIP) is used as an artificial terminal electron acceptor. As it gets reduced, it changes from blue to colorless, allowing the reaction kinetics to be monitored spectrophotometrically at 600 nm.
-
Why PMS? SDH cannot efficiently transfer electrons directly to DCPIP. Phenazine methosulfate (PMS) acts as an obligate electron mediator, shuttling electrons from the FADH2 of the SDH enzyme to the DCPIP dye, ensuring the read-out accurately reflects enzyme activity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare an assay buffer containing 50 mM Potassium Phosphate (pH 7.4), 2 mM EDTA, and 0.1% BSA.
-
Reagent Assembly: In a 96-well microplate, add 100 µL of assay buffer, 10 µL of 20 mM sodium succinate (substrate), 10 µL of 1 mM DCPIP, and 10 µL of 1 mM PMS.
-
Inhibitor Introduction: Add 10 µL of the synthesized pyrazole-4-carboxamide at varying concentrations (e.g., 0.1 µM to 100 µM in DMSO). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the SDH enzyme preparation.
-
Kinetic Readout: Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis of the initial velocity vs. inhibitor concentration.
Conclusion
The pyrazole-4-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging the C4-carboxylic acid as an anchor and modifying the C3/C5 positions to tune lipophilicity and electronic distribution, researchers can generate highly selective agents. Whether designing next-generation SDHI fungicides to secure global food supplies or synthesizing novel kinase inhibitors for oncology, the structural programmability of this scaffold ensures its continued prominence in both agricultural and pharmaceutical sciences.
References
- Title: 3-(Difluoromethyl)
- Source: researchgate.
- Source: ijpsjournal.
- Source: mdpi.
Sources
A Guide to the Discovery and Synthesis of Novel Pyrazole Compounds: From Foundational Principles to Advanced Applications
Introduction: The Pyrazole as a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as one of the most significant heterocyclic scaffolds in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have evolved from laboratory curiosities to the core of numerous FDA-approved drugs, treating a wide spectrum of diseases including cancer (e.g., Ibrutinib, Ruxolitinib), viral infections (e.g., Lenacapavir), and inflammatory conditions (e.g., Celecoxib).[4][5][6][7]
The therapeutic success of pyrazoles stems from their unique structural and electronic properties. The two nitrogen atoms can act as hydrogen bond donors and acceptors, while the other three carbon positions allow for diverse functionalization, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[8] This guide provides an in-depth exploration of the synthesis of these vital compounds, from the foundational Knorr synthesis to modern, high-efficiency methodologies like multicomponent reactions and flow chemistry, designed for researchers and drug development professionals aiming to harness the full potential of the pyrazole core.
Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry and the most classical method for constructing the pyrazole ring.[2][9][10] The reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] Its enduring utility lies in its reliability and the ready availability of starting materials.
Causality of the Mechanism & Regioselectivity
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[9] A critical consideration when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines is regioselectivity . The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to two different regioisomeric products.[9] The outcome is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Generally, the most nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.[9][11] Controlling the reaction pH and temperature can often steer the reaction toward a desired isomer.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Protocol 1: Synthesis of 1,3-Diphenyl-5-methyl-1H-pyrazole
This protocol describes a representative Knorr synthesis using benzoylacetone (an unsymmetrical 1,3-dicarbonyl) and phenylhydrazine.
Materials:
-
Benzoylacetone (1.62 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetone (10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture until the benzoylacetone is fully dissolved.
-
Add phenylhydrazine (10 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water (3 x 20 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield white crystalline needles.
-
Dry the purified product in a vacuum oven. Expected yield: 80-90%.
Self-Validation/Characterization:
-
Melting Point: Compare with the literature value.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the methyl group (singlet, ~2.4 ppm), the pyrazole C4-proton (singlet, ~6.7 ppm), and aromatic protons (multiplets, ~7.2-7.8 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight (M/z for C₁₆H₁₄N₂ should be ~234.30).
Modern Methodologies for Efficiency and Diversity
While the Knorr synthesis is robust, the drive for higher efficiency, atom economy, and molecular diversity has led to the development of powerful modern techniques.
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[3] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds from simple precursors.[13] For pyrazole synthesis, MCRs often involve the in situ generation of the 1,3-dicarbonyl or a related electrophilic intermediate, which then reacts with a hydrazine.[1][13]
The key advantage is operational simplicity and efficiency, as multiple bond-forming events occur in a single step, avoiding the need for isolation of intermediates and reducing solvent waste and purification steps.[3]
Caption: A two-step tandem flow synthesis of pyrazoles. [14]
Structural Verification and Quality Control
The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity. This is a self-validating step critical for ensuring the reliability of subsequent biological data.
| Technique | Purpose | Key Information for Pyrazoles |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and connectivity of atoms. | ¹H NMR: Reveals the number and type of protons. The C4-H proton of the pyrazole ring typically appears as a singlet in a distinct region of the spectrum. ¹³C NMR: Confirms the carbon skeleton of the molecule. [15] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide fragmentation data. | Confirms the successful formation of the target molecule by matching the observed molecular ion peak (M+) to the calculated molecular weight. High-Resolution MS (HRMS) provides the exact mass, confirming the elemental formula. [16][17] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound. | A single, sharp peak indicates a pure compound. HPLC is also used to monitor reaction progress. [15] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. | Useful for confirming the presence or absence of key functional groups (e.g., C=O, N-H, C≡N) during the synthesis. [16] |
The Role of Synthesis in Driving Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing novel pyrazole analogues in a drug discovery context is to establish Structure-Activity Relationships (SAR). [18][19]SAR studies explore how systematic changes to a molecule's structure affect its biological activity. [20]The synthetic methodologies described above are the tools that enable this exploration. For example, by using a variety of substituted hydrazines in the Knorr synthesis or diverse aldehydes in an MCR, researchers can rapidly generate a library of related pyrazoles. [21] Each new compound is a data point. By comparing the biological activity (e.g., IC₅₀ values against a target enzyme) across the series, scientists can deduce which structural features are critical for potency, selectivity, and desirable pharmacokinetic properties. [18][22]This iterative cycle of design, synthesis, and testing is the engine of modern drug development.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While classical methods like the Knorr synthesis provide a reliable foundation, the future of pyrazole synthesis lies in the adoption of modern, sustainable, and efficient technologies. Multicomponent reactions will continue to be essential for rapidly exploring chemical space, while flow chemistry will be pivotal for the safe, scalable, and reproducible production of lead candidates. As our understanding of disease biology deepens, the demand for novel, precisely functionalized pyrazole compounds will only grow, ensuring that innovation in their synthesis remains a high-priority endeavor for chemists in both academia and industry.
References
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021).
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). PubMed.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). Royal Society of Chemistry.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024).
- Pyrazole Formation using a 2 Step Reaction in Flow. (2015). Asynt.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.).
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (2025). Benchchem.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.).
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed.
- Knorr Pyrazole Synthesis. (n.d.). PDF Document.
- Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIV
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
- Synthesis, characterization and antimicrobial activity of pyrazole deriv
- Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Indian Academy of Sciences.
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. galchimia.com [galchimia.com]
- 15. ejbps.com [ejbps.com]
- 16. ias.ac.in [ias.ac.in]
- 17. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold in Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry, the pyrazole-4-carboxylic acid motif is universally recognized as a privileged scaffold, heavily utilized in the development of kinase inhibitors and phosphodiesterase (PDE) modulators [5]. The specific intermediate, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) , represents a highly optimized, sterically and electronically tuned building block designed to maximize target affinity and metabolic stability [1].
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a pre-configured pharmacophore. Every functional group on this ring serves a distinct mechanistic purpose:
-
1-Isobutyl Group (Steric & Lipophilic Handle): The branched alkyl chain significantly increases the overall lipophilicity (LogP) of the resulting drug candidate. In kinase targets (e.g., JAK2, SYK), this moiety is designed to project into the hydrophobic pocket adjacent to the ATP-binding hinge region, displacing high-energy water molecules and driving binding affinity via the hydrophobic effect [2][3].
-
5-Ethoxy Group (Electronic Modulator): Unlike unhindered methoxy or hydroxyl groups which can be metabolically labile, the ethoxy group provides a balance of steric shielding and electron-donating capability. It modulates the basicity of the adjacent pyrazole N2 atom, optimizing its strength as a hydrogen-bond acceptor.
-
4-Carboxylic Acid (Reactive Node): This serves as the primary vector for synthetic expansion. It is readily converted into amides (for direct hinge-binding in kinases) or cyclized into pyrazolo[4,3-d]pyrimidin-7-ones (the core pharmacophore of PDE5 inhibitors like sildenafil)[4].
Quantitative Profiling & Reagent Selection
Before initiating synthesis, it is critical to understand the physicochemical boundaries of the intermediate. The steric hindrance imparted by the 1,5-disubstitution pattern demands highly efficient coupling reagents to prevent the formation of unreactive anhydrides or degradation products.
Table 1: Physicochemical Profile of the Intermediate
| Property | Value | Medicinal Chemistry Relevance |
| CAS Number | 1437432-81-9 | Unique identifier for procurement and QA [1]. |
| Molecular Weight | 212.25 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| TPSA | 67.5 Ų | Optimal polarity; leaves room for adding solubilizing groups while maintaining cell permeability. |
| H-Bond Donors/Acceptors | 1 / 4 | The acid acts as the sole donor; the pyrazole and ethoxy oxygens provide rich acceptor geometry. |
Table 2: Optimization Matrix for Amidation of Sterically Hindered Pyrazoles
| Coupling Reagent | Activation Mechanism | Steric Tolerance | Byproduct Removal |
| HATU | Forms highly reactive 7-azabenzotriazole active ester. | Excellent | Simple aqueous wash (byproducts are highly water-soluble). |
| EDC / HOBt | Forms benzotriazole active ester. | Moderate | Requires sequential acidic and basic washes. |
| T3P | Forms mixed anhydride via cyclic phosphonic anhydride. | Good | Excellent; byproducts are entirely water-soluble. |
| SOCl₂ | Forms acyl chloride. | Excellent | Requires caution; harsh acidic conditions may cleave the ethoxy ether. |
Synthetic Workflows & Biological Pathways
The versatility of this scaffold allows it to be routed into two primary therapeutic pipelines: Kinase Inhibitors and PDE5 Inhibitors.
Synthetic workflow for PDE5 and Kinase inhibitors from the pyrazole-4-carboxylic acid scaffold.
Mechanism of action for pyrazole-based PDE5 inhibitors in the NO-sGC-cGMP signaling pathway.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and In-Process Controls (IPCs) to ensure the system is self-validating.
Protocol 1: HATU-Mediated Synthesis of N-Aryl Pyrazole-4-carboxamide (Kinase Hinge Binder)
This protocol utilizes HATU to overcome the steric hindrance of the 1,5-disubstituted pyrazole, forming a stable amide bond critical for kinase hinge region interaction [2][3].
Step-by-Step Methodology:
-
Solubilization: Suspend 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that fully solubilizes the starting materials and stabilizes the highly polar transition states of the coupling reaction.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at 25 °C for exactly 15 minutes.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the active ester. The 15-minute pre-activation ensures complete conversion to the highly reactive O-(7-azabenzotriazol-1-yl) active ester before the amine is introduced, preventing side reactions.
-
-
Coupling: Add the target aniline derivative (1.1 eq, 1.1 mmol) dropwise. Stir the reaction mixture at 25 °C for 3 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Logic: The system is validated if the UV trace (254 nm) shows <5% of the active ester (m/z[M+118]+) or starting acid (m/z 211 [M-H]-). If starting material >5%, the system dictates adding 0.2 eq HATU and stirring for an additional 1 hour.
-
-
Workup: Quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to completely partition the DMF into the aqueous phase), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol 2: Bioisosteric Replacement via Dehydrative Cyclization to 1,2,4-Oxadiazoles
To improve oral bioavailability, the carboxylic acid can be converted into a 1,2,4-oxadiazole ring. This removes the hydrogen-bond donor (amide NH) while retaining the overall geometry of the pharmacophore, a classic maneuver in advanced drug design.
Step-by-Step Methodology:
-
Acyl Imidazole Formation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Add Carbonyldiimidazole (CDI) (1.2 eq) and stir at 50 °C for 1 hour.
-
Causality: Heating is strictly required here; the steric bulk of the 1-isobutyl and 5-ethoxy groups severely retards the nucleophilic attack of imidazole on the carbonyl at room temperature.
-
-
Amidoxime Coupling: Add the desired N'-hydroxyimidamide (amidoxime) (1.1 eq). Stir at 50 °C for 2 hours.
-
Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The reaction is validated to proceed to step 3 only when the acyl imidazole spot completely disappears, indicating the formation of the O-acyl amidoxime intermediate.
-
-
Thermal Cyclization: Attach a reflux condenser, elevate the temperature to 110 °C, and stir for 12 hours.
-
Causality: High thermal energy drives the intramolecular dehydrative cyclization, expelling a water molecule to form the aromatic 1,2,4-oxadiazole ring.
-
-
Final Validation: LC-MS analysis must confirm the [M+H]+ of the cyclized product, characterized by a mass shift of -18 Da (loss of H₂O) relative to the intermediate observed in Step 2.
References
- 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid Product Specification Source: BLD Pharm URL
- Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK)
- Source: ACS (J. Med. Chem.)
- Synthesis and evaluation of human phosphodiesterases (PDE)
- 3-(2-Fluorophenyl)
Applications of "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of Pyrazole-4-Carboxylic Acids: Featuring 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid as a Core Scaffold
Authored by: A Senior Application Scientist
Foreword: The Versatility of the Pyrazole-4-Carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their synthetic accessibility and their ability to interact with a wide array of biological targets. The pyrazole ring system is a prominent member of this group, and the introduction of a carboxylic acid at the 4-position further enhances its utility, creating a versatile platform for drug discovery.[1][2] This guide delves into the medicinal chemistry applications of 1,5-disubstituted-1H-pyrazole-4-carboxylic acids, using "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" as a representative example to explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of molecules.
The pyrazole core, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, dipole moment, and metabolic stability.[1] The carboxylic acid moiety at the 4-position frequently serves as a critical anchor, forming key electrostatic and hydrogen-bonding interactions with target proteins.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this scaffold, supported by detailed protocols and mechanistic insights.
Therapeutic Applications of Pyrazole-4-Carboxylic Acid Derivatives
The inherent structural features of pyrazole-4-carboxylic acids have led to their investigation in a multitude of therapeutic areas. Their ability to act as bioisosteres for other functional groups and their capacity for diverse substitutions make them attractive candidates for lead optimization.[6]
Enzyme Inhibition: A Primary Modality
A significant body of research highlights the role of pyrazole-4-carboxylic acid derivatives as potent and selective enzyme inhibitors. The carboxylic acid group often mimics a substrate or interacts with key residues in the enzyme's active site.
-
Oncology: Derivatives of 1H-pyrazole-4-carboxylic acid have been identified as potent inhibitors of DNA N6-methyladenine (6mA) demethylase ALKBH1, an enzyme implicated in the development of certain cancers, including gastric cancer.[3][7] The carboxylic acid group is crucial for binding, forming hydrogen bonds and a salt bridge with arginine and tyrosine residues in the active site.[3]
-
Agriculture (Fungicides): In the agrochemical sector, pyrazole-4-carboxamides are a well-established class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4][5][8] The carboxylic acid is a precursor to the active carboxamide, and molecular docking studies reveal that the carbonyl oxygen of the amide forms critical hydrogen bonds with tyrosine and tryptophan residues in the SDH enzyme.[4][5]
-
Metabolic Disorders: 1-Phenyl-pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme involved in the pathogenesis of hyperuricemia and gout.[9] Several compounds in this class have shown inhibitory potency at the nanomolar level, comparable to the marketed drug febuxostat.[9]
-
Hypertension: Pyrazole carboxylic acids have been discovered as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme identified as a candidate gene for blood pressure regulation.[10]
Broader Biological Activities
Beyond specific enzyme inhibition, the pyrazole-4-carboxylic acid scaffold has been incorporated into molecules with a wide range of other biological activities, including:
-
Anti-inflammatory: Certain pyrazole derivatives have demonstrated analgesic and anti-inflammatory properties.[11]
-
Antimicrobial: The pyrazole nucleus is a component of various compounds with antibacterial and antifungal activities.[2][12]
Synthesis and Characterization: A General Protocol
The synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxylic acids can be achieved through several well-established synthetic routes.[13][14][15] A common and versatile approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations. The following is a representative protocol for the synthesis of a compound like "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid".
Synthetic Workflow Diagram
Sources
- 1. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Fragment-to-Lead Kinase Probe Development Using 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid
Here is a comprehensive Application Note and Protocol guide for utilizing 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid in kinase inhibitor discovery, designed for medicinal chemists and assay biologists.
Executive Summary & Mechanistic Rationale
In modern Fragment-Based Drug Discovery (FBDD), identifying a versatile and highly ligand-efficient scaffold is the critical first step in developing potent ATP-competitive kinase inhibitors. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) has emerged as a privileged pharmacophore building block[1]. With a molecular weight of 212.25 g/mol , it perfectly complies with the "Rule of 3" for fragment libraries, offering an ideal starting point for parallel synthesis and structure-activity relationship (SAR) exploration.
The Structural Biology of Pyrazole-4-Carboxamides
As an Application Scientist, I select this specific scaffold because it provides three distinct topological vectors for kinase binding:
-
The Pyrazole Core & Carboxamide Linker (Hinge Binding): When the carboxylic acid is converted into an amide (e.g., by coupling with aminopyrimidines or anilines), the resulting pyrazole-carboxamide system acts as a purine mimetic. It forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Ala451 in SYK[2] or Met674 in AXL[3]). Furthermore, the pyrazole ring nitrogen frequently captures a conserved structural water molecule within the ATP-binding pocket, significantly boosting binding affinity[4].
-
The 1-Isobutyl Group (Hydrophobic Anchoring): The branched aliphatic isobutyl chain projects into the hydrophobic sub-pocket adjacent to the gatekeeper residue, providing essential Van der Waals interactions that drive ligand residence time.
-
The 5-Ethoxy Group (Conformational Tuning): The ethoxy substituent sterically forces the adjacent carboxamide into a coplanar, biologically active conformation while interacting favorably with the solvent-exposed region of the kinase cleft.
Figure 1: Pharmacophore interaction model of the scaffold within the ATP-binding pocket.
Experimental Workflows & Self-Validating Protocols
To transition from the raw carboxylic acid fragment to a validated kinase inhibitor hit, a two-phase workflow is required: Library Derivatization and High-Throughput Screening (HTS).
Figure 2: Fragment-to-Lead workflow for pyrazole-4-carboxamide kinase inhibitors.
Protocol A: Parallel Synthesis of Pyrazole-4-Carboxamide Libraries
Causality Note: We utilize HATU rather than standard EDC/HOBt coupling. The 5-ethoxy group creates significant steric hindrance adjacent to the carboxylic acid. HATU accelerates the formation of the highly reactive 7-azabenzotriazole ester, overcoming this steric bulk, minimizing epimerization, and maximizing yields.
Step-by-Step Methodology:
-
Activation: In a 10 mL reaction vial under argon, dissolve 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (50 mg, 0.23 mmol) in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (105 mg, 0.28 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (120 µL, 0.69 mmol, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Amine Coupling: Add the target amine (e.g., a substituted aminopyrimidine) (0.25 mmol, 1.1 eq). Stir the reaction mixture at 25 °C for 12–24 hours[2].
-
Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Self-Validation (Purification): Purify the crude residue via Preparative HPLC. Validation Gate: Analyze the fraction via LC-MS. The protocol is only considered successful if the target mass is confirmed with a UV purity of
95%.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality Note: Pyrazole and pyrimidine derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived compound autofluorescence to decay. This entirely eliminates false positives, ensuring high-fidelity IC50 determination.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X Kinase/Europium-labeled Antibody mix and a 2X ATP/Tracer mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the synthesized pyrazole-carboxamides (in 100% DMSO) into a 384-well low-volume white microplate. Include Staurosporine as a positive control and DMSO as a negative vehicle control.
-
Reaction Initiation: Add 5 µL of the 2X Kinase/Antibody mix to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.
-
ATP Addition: Add 5 µL of the 2X ATP/Tracer mix to initiate the reaction. Centrifuge the plate briefly at 1000 rpm and incubate in the dark for 60 minutes at 25 °C.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).
-
Self-Validation (Data QC): Calculate the Z'-factor for the assay plate using the formula:
. Validation Gate: The assay data is only accepted if the Z'-factor is > 0.6, proving a robust signal window.
Quantitative Data Presentation
The following tables summarize the baseline physicochemical advantages of the 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid scaffold, alongside representative post-derivatization screening data demonstrating its multi-kinase targeting potential.
Table 1: Physicochemical Properties of the Fragment Scaffold
| Property | Value | Rationale for FBDD Application |
| Molecular Weight | 212.25 g/mol | Strictly complies with the Rule of 3 (MW < 300) for ideal fragment starting points. |
| H-Bond Donors | 1 | The carboxylic acid provides a highly reactive, singular handle for specific amidation. |
| H-Bond Acceptors | 4 | Pyrazole nitrogens and oxygen atoms enable robust bidentate hinge binding. |
| LogP (Estimated) | ~1.8 | Optimal lipophilicity for partitioning into the kinase hydrophobic pocket without aggregation. |
Table 2: Representative Kinase Inhibition Profiling (Post-Derivatization) (Data illustrates the target versatility of the pyrazole-carboxamide class derived from this scaffold)
| Kinase Target | Derivative Class Synthesized | IC50 (nM) | Selectivity Profile |
| SYK | Aminopyrimidinyl-pyrazole | 12.5 | >100x selectivity over JAK2[2] |
| AXL | Bicyclo-pyrazolone | 8.2 | >50x selectivity over MET[3] |
| JAK2 | Pyrazolopyrimidine | 4.5 | >10x selectivity over JAK1[4] |
References
- Title: 1437432-81-9 | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid Source: MolCore URL
- Title: Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK)
- Source: PMC / National Institutes of Health (NIH)
- Title: Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: ACS Publications URL
Sources
- 1. molcore.com [molcore.com]
- 2. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of Pyrazole-4-Carboxylic Acid Libraries
Introduction: The Pyrazole-4-Carboxylic Acid Scaffold
In contemporary medicinal chemistry, the pyrazole-4-carboxylic acid core is recognized as a highly versatile "privileged scaffold." The rigid, five-membered heteroaromatic ring provides a stable backbone, while the hydrogen-bonding capacity of the C4-carboxylic acid (or its ester derivatives) offers precise geometric vectors for target engagement. Rather than acting merely as a structural spacer, this scaffold actively dictates binding thermodynamics.
Through iterative scaffold-based drug design, this core has been successfully deployed to discover potent inhibitors for1[1], 2[2], and nonsteroidal antagonists for the 3[3].
High-Throughput Screening (HTS) Strategy
When screening large libraries of pyrazole-4-carboxylic acid derivatives, assay selection is critical. Because substituted pyrazoles often feature extended conjugated systems (e.g., phenyl, pyrimidinyl, or nitro-phenyl substitutions) that exhibit intrinsic autofluorescence, traditional fluorescence intensity assays are prone to high false-positive rates.
To counteract this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Scintillation Proximity Assays (SPA)[1]. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before signal acquisition, allowing short-lived background autofluorescence from the library compounds to decay. This causality—matching the physicochemical properties of the pyrazole library to the temporal resolution of the assay—ensures high-fidelity hit identification.
Figure 1: High-throughput screening workflow for pyrazole-4-carboxylic acid libraries.
Standardized Protocol: TR-FRET Assay for Target Antagonism
This protocol outlines a self-validating TR-FRET workflow, optimized for 384-well formats, to screen pyrazole-4-carboxylic acid libraries against targets such as FXR[3]. The inclusion of dynamic controls on every plate ensures that the assay mathematically validates its own signal-to-noise ratio.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM CHAPS, 0.1% BSA, 0.1 mM DTT). Causality: The inclusion of CHAPS (a zwitterionic detergent) prevents hydrophobic pyrazole derivatives from aggregating or adhering to the microplate walls, preventing false negatives.
-
Compound Dispensing: Utilize acoustic liquid handling (e.g., Echo 550) to dispense 10 nL of the pyrazole library compounds (in 100% DMSO) into a 384-well low-volume ProxiPlate.
-
Target Addition: Add 5 µL of 2X target protein (e.g., GST-tagged FXR Ligand Binding Domain) pre-incubated with an anti-GST Terbium (Tb) cryptate donor fluorophore.
-
Pre-Incubation: Incubate for 15 minutes at room temperature. Causality: This allows the pyrazole derivatives to bind the target before introducing the competing tracer, ensuring thermodynamic equilibrium is reached.
-
Tracer Addition: Add 5 µL of 2X fluorescent tracer (e.g., d2-labeled coactivator peptide) in assay buffer.
-
Equilibration: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark for 2 hours at 25°C.
-
Signal Acquisition: Read the plate on a TR-FRET compatible multimode reader. Set Excitation to 337 nm, Emission 1 to 620 nm (Donor), and Emission 2 to 665 nm (Acceptor). Use a 50 µs delay and 150 µs integration time.
-
Data Analysis & Self-Validation: Calculate the FRET ratio (665 nm / 620 nm). A plate is only considered valid if the calculated Z'-factor (derived from DMSO negative controls and known antagonist positive controls) is strictly > 0.6.
Hit Validation & Structure-Activity Relationship (SAR)
The true power of the pyrazole-4-carboxylic acid scaffold lies in its amenability to iterative, structure-guided optimization. Table 1 summarizes the quantitative SAR progression across three distinct therapeutic targets, demonstrating how minor peripheral substitutions on the pyrazole core yield logarithmic improvements in binding affinity.
Table 1: Quantitative SAR of Pyrazole-4-Carboxylic Acid Derivatives Across Key Targets
| Target | Initial Hit (Scaffold) | Initial IC50 | Optimized Lead Compound | Optimized IC50 | Key Structural Modification |
| PDE4D | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | 82 μM | 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | 0.021 μM | N1 substitution with 3-nitro-phenyl group[1] |
| Xanthine Oxidase | Pyrazole-4-carboxylic acid core | N/A | 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (Compound B33) | 0.0034 μM | Cleavage and reassembly of allopurinol core[2] |
| FXR | Trisubstituted-pyrazol carboxamide | 468.5 nM | 1-(3-Methoxybenzyl)-3-(3-methoxyphenyl)-N-(...)-1H-pyrazole-4-carboxamide (4j) | 7.5 nM | 3-Methoxybenzyl substitution at N1[3] |
Mechanistic Insights: Pathway Modulation
To understand why these compounds are highly effective, we must examine the causality of their binding mode. In the case of PDE4D, crystallographic data reveals that the pyrazole ring intercalates perfectly into a hydrophobic clamp formed by residues F372 and I336[1]. Simultaneously, the C4-carboxylate acts as an obligate hydrogen-bond acceptor, anchoring to the invariant glutamine (Q369)[1]. This dual-anchoring mechanism competitively blocks the hydrolysis of cAMP to AMP, thereby sustaining downstream Protein Kinase A (PKA) signaling.
Figure 2: Mechanism of PDE4 inhibition by pyrazole-4-carboxylic acid derivatives.
Conclusion
The pyrazole-4-carboxylic acid library represents a robust starting point for high-throughput screening campaigns. By pairing this privileged scaffold with temporally resolved screening modalities (like TR-FRET) and structure-guided SAR optimization, researchers can rapidly transition from low-affinity micromolar hits to highly selective, nanomolar lead candidates.
References
-
A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory (lbl.gov).1
-
1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. MedChemExpress / Bioorganic Chemistry.2
-
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. National Institutes of Health (nih.gov).3
Sources
The Strategic Application of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid in the Synthesis of Bioactive Heterocycles
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in a multitude of non-covalent interactions have cemented its role in the design of numerous therapeutic agents.[1] Pyrazole-containing drugs have demonstrated significant clinical success in treating a wide array of diseases, from various cancers to erectile dysfunction and pulmonary hypertension.[3] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug development.[1]
This application note focuses on a specific, functionalized pyrazole derivative, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid , as a versatile building block for the synthesis of novel bioactive heterocycles. We will explore its synthetic utility, provide detailed protocols for its incorporation into more complex molecular architectures, and discuss the potential therapeutic applications of the resulting compounds, particularly in the realm of kinase inhibition.
The Synthetic Versatility of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid
The title compound serves as an ideal starting material for several reasons. The carboxylic acid moiety at the 4-position is a prime handle for derivatization, most commonly through amide bond formation, which is a cornerstone of medicinal chemistry.[4][5] The ethoxy group at the 5-position and the isobutyl group at the 1-position allow for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
The general strategy for utilizing this pyrazole derivative involves its coupling with various amine-containing fragments to generate a library of pyrazole-4-carboxamides. This approach allows for the systematic exploration of the chemical space around the pyrazole core to identify compounds with high potency and selectivity for a given biological target.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate
This protocol describes a plausible synthesis of the ester precursor to the title carboxylic acid, based on the classical Knorr pyrazole synthesis. This involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4]
Materials:
-
Isobutylhydrazine (1.0 eq)
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
Procedure:
-
In a round-bottom flask, dissolve isobutylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To the stirred solution, add diethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid
This protocol details the saponification of the pyrazole ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.[5]
Materials:
-
Ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate (from Protocol 1) (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (typically a 3:1 ratio).
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction.[5]
-
Monitor the reaction by TLC until the starting ester is completely consumed.[5]
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[5]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.[5]
-
Dry the solid under vacuum to obtain 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Protocol 3: Amide Coupling to Synthesize Bioactive Pyrazole-4-carboxamides
This protocol outlines the formation of the amide bond between the pyrazole carboxylic acid and a desired amine using a standard coupling reagent.[4]
Materials:
-
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (from Protocol 2) (1.0 eq)
-
Desired Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), the coupling reagent (HATU or HBTU, 1.2 eq), and the base (DIPEA, 3.0 eq) to the solution.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-4-carboxamide.
Application in Kinase Inhibitor Development
Protein kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazole scaffold is a well-established pharmacophore for targeting the ATP-binding pocket of kinases.[7][8] The derivatives of 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid are prime candidates for development as kinase inhibitors.
Illustrative Example: Targeting a Hypothetical Kinase
By coupling our pyrazole carboxylic acid with various aminopyrimidines or other hinge-binding motifs, it is possible to generate potent and selective kinase inhibitors.[7][9] The pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[8] The isobutyl and ethoxy substituents can be tailored to occupy specific hydrophobic pockets within the active site, thereby enhancing potency and selectivity.
Caption: Workflow for the development of pyrazole-based kinase inhibitors.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized pyrazole-4-carboxamides against a target kinase.[6]
Materials:
-
Synthesized pyrazole-4-carboxamide compounds
-
Target Kinase
-
Kinase Substrate (e.g., a specific peptide)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
DMSO (Dimethyl Sulfoxide)
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.[6]
-
In a 96-well plate, add the kinase, its specific substrate, and the appropriate assay buffer.[6]
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).[6]
-
Initiate the kinase reaction by adding ATP.[6]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).[6]
-
Stop the kinase reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 value for each compound, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Data Presentation
The results from the kinase inhibition assays can be summarized in a table to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | Amine Fragment | IC50 (nM) |
| PZ-001 | 2-aminopyridine | 550 |
| PZ-002 | 4-aminopyrimidine | 275 |
| PZ-003 | 3-amino-1H-pyrazole | 150 |
| PZ-004 | Aniline | >10000 |
| PZ-005 | 4-fluoroaniline | 8500 |
Note: The data presented in this table is hypothetical and serves as an illustration of how experimental results would be organized.
Signaling Pathway Context
Many pyrazole-based kinase inhibitors target critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] The ability to selectively inhibit a kinase within such a pathway can have profound therapeutic effects.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole-based inhibitor.
Conclusion
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid represents a highly valuable and versatile starting material for the synthesis of novel bioactive heterocycles. The straightforward and robust protocols for its conversion into a diverse library of pyrazole-4-carboxamides make it an attractive scaffold for drug discovery campaigns. The potential for these derivatives to act as potent and selective kinase inhibitors underscores the continued importance of the pyrazole core in the development of targeted therapies for a range of human diseases. The systematic application of the synthetic and screening protocols outlined in this note can accelerate the identification of new lead compounds and ultimately contribute to the advancement of precision medicine.
References
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
Technical Application Guide: 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid in Scaffold-Based Drug Design
Executive Summary
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS No. 1437432-81-9) is a highly functionalized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development[1][2]. Pyrazole-4-carboxylic acid derivatives serve as foundational scaffolds for a multitude of bioactive compounds, most notably in the design of phosphodiesterase (PDE) inhibitors[3] and APJ receptor agonists[4].
Unlike simple pyrazoles, this specific molecule is pre-functionalized with a 1-isobutyl group and a 5-ethoxy ether. This specific substitution pattern is engineered to solve common pharmacokinetic and target-binding challenges: it provides a precise balance of lipophilicity for hydrophobic pocket occupation while offering a sterically hindered, yet highly reactive, carboxylic acid for downstream diversification[5].
Structural Rationale & Pharmacophore Mapping
In scaffold-based drug discovery, every functional group must serve a distinct mechanistic or physicochemical purpose. The architecture of 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is logically partitioned into three functional domains:
-
The 1-Isobutyl Anchor (N1): Branched alkyl substitutions at the N1 position significantly enhance the lipophilicity of the pyrazole core. In the context of APJ receptor agonists, the isobutyl group optimally fills hydrophobic sub-pockets, enhancing binding affinity without the metabolic liabilities associated with larger, unbranched aliphatic chains[4].
-
The 5-Ethoxy Modulator (C5): The ethoxy group acts as both a hydrogen bond acceptor and an electron-donating group to the pyrazole ring. Crucially, its steric bulk forces any resulting C4-amide into a specific dihedral conformation, which is a key structural requirement for fitting into the narrow hydrophobic clamps of targets like PDE4[3].
-
The 4-Carboxylic Acid (C4): This is the primary vector for library generation. It allows for rapid parallel synthesis of amides, esters, and heterocycles[5].
Caption: Logical mapping of structure-activity relationship vectors on the pyrazole scaffold.
Physicochemical Profiling
Understanding the baseline metrics of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final synthesized library.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological Relevance |
| Molecular Formula | C10H16N2O3 | N/A |
| Molecular Weight | 212.25 g/mol | Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~65.5 Ų | Ideal for oral bioavailability and potential blood-brain barrier (BBB) penetration if coupled with lipophilic amines. |
| Hydrogen Bond Donors | 1 (COOH) | Converted to 0 or 1 upon amide coupling, optimizing membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Facilitates robust interactions with kinase hinge regions or PDE active sites. |
| Rotatable Bonds | 4 | Provides sufficient flexibility for induced-fit target binding without excessive entropic penalty. |
Mechanism of Action in Target Pathways
When converted into an amide or ester, this scaffold frequently acts as a competitive inhibitor of Phosphodiesterases (PDEs). The pyrazole core mimics the purine ring of cAMP/cGMP, while the 1-isobutyl and 5-ethoxy groups lock the molecule into the enzyme's active site, preventing the hydrolysis of cyclic nucleotides and thereby amplifying downstream signaling[3].
Caption: Mechanism of action for pyrazole-derived PDE inhibitors modulating cyclic nucleotide signaling.
Experimental Workflows & Protocols
High-Throughput Library Generation Workflow
To leverage this building block for hit-to-lead optimization, researchers typically employ parallel amide coupling.
Caption: Workflow for generating pyrazole-4-carboxamide libraries for high-throughput screening.
Protocol 1: Sterically Hindered Amide Coupling
Causality & Rationale: The 5-ethoxy group creates significant steric hindrance around the C4-carboxylic acid. Standard coupling reagents like EDC/HOBt often result in poor yields (<40%) due to slow intermediate formation. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated. HATU forms a highly reactive 7-aza-OBt ester that rapidly overcomes the steric bulk of the 5-ethoxy group, driving the reaction to completion[5].
Materials:
-
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol, 106 mg)
-
Primary or Secondary Amine (1.2 eq, 0.6 mmol)
-
HATU (1.3 eq, 0.65 mmol, 247 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol, 260 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyrazole-4-carboxylic acid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Add DIPEA to the solution. Note: DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid reaction with HATU without competing as a nucleophile.
-
Add HATU in one portion. Stir the reaction mixture at room temperature (20-25 °C) for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.
-
Coupling: Add the desired amine (neat or dissolved in 1 mL DMF) dropwise to the activated ester solution.
-
Stir the reaction at room temperature for 4–12 hours. Monitor progression via LC-MS or TLC (EtOAc:Hexane 1:1).
-
Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (15 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography or preparative HPLC to yield the pure pyrazole-4-carboxamide.
Table 2: Expected Yields Based on Amine Class
| Amine Type | Coupling Reagent | Reaction Time | Expected Yield (%) |
| Unhindered Primary (e.g., Benzylamine) | HATU / DIPEA | 4 hours | 85 - 95% |
| Hindered Primary (e.g., t-Butylamine) | HATU / DIPEA | 12 hours | 65 - 80% |
| Secondary (e.g., Piperidine) | HATU / DIPEA | 8 hours | 75 - 90% |
| Anilines (Electron-deficient) | HATU / DIPEA | 24 hours (Heat to 50°C) | 40 - 60% |
Protocol 2: Chemoselective Reduction to Pyrazole-4-Methanol
Causality & Rationale: To explore ether-linked pharmacophores, the carboxylic acid must be reduced to an alcohol. Strong reducing agents like LiAlH₄ risk cleaving the 5-ethoxy ether or over-reducing the pyrazole ring. Borane-tetrahydrofuran (BH₃·THF) is utilized as it is highly chemoselective for carboxylic acids, reducing them cleanly to primary alcohols without affecting the ether linkage.
Step-by-Step Methodology:
-
Dissolve 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol, 212 mg) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under argon.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add BH₃·THF (1.0 M in THF, 3.0 eq, 3.0 mL) dropwise over 10 minutes. Caution: Hydrogen gas evolution will occur.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.
-
Carefully quench the reaction by cooling to 0 °C and adding Methanol (5 mL) dropwise until effervescence ceases.
-
Concentrate the mixture under vacuum, redissolve in Ethyl Acetate (20 mL), and wash with saturated NaHCO₃ (10 mL) and brine (10 mL).
-
Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain (5-ethoxy-1-isobutyl-1H-pyrazol-4-yl)methanol.
References
Sources
- 1. 1437432-81-9|5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 4. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and maximize your synthesis yield and purity.
Synthesis Overview and Mechanism
The synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is typically achieved in a two-step process. The core of this synthesis is the construction of the pyrazole ring, a widely used scaffold in medicinal chemistry due to its diverse biological activities.[1][2]
Step 1: Cyclocondensation. This step involves the reaction of a hydrazine derivative (isobutylhydrazine) with a versatile 1,3-dielectrophilic building block, ethyl (2Z)-2-cyano-3-ethoxyacrylate. The reaction proceeds via a nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and the elimination of ethanol to form the stable, aromatic pyrazole ring.[3] This yields the intermediate, ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate.
Step 2: Saponification (Ester Hydrolysis). The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This is a standard saponification reaction, followed by an acidic workup to protonate the carboxylate salt.
The overall reaction pathway is illustrated below.
Caption: Overall synthesis pathway for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My yield for the cyclocondensation step (Step 1) is consistently low. What are the common causes and how can I fix it?
A1: Low yields in pyrazole synthesis are a frequent problem and can often be traced back to a few key factors.[4]
-
Potential Cause 1: Reagent Purity and Stability. Isobutylhydrazine, like many hydrazine derivatives, can be sensitive to air and light, leading to degradation and the formation of colored impurities that reduce its reactivity.[5]
-
Solution: Use high-purity isobutylhydrazine from a reputable supplier. If the reagent is old or has been improperly stored, consider purification by distillation. For sensitive reactions, handling the hydrazine under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[5]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The cyclocondensation reaction can be slow if the temperature is too low or the reaction time is insufficient.
-
Potential Cause 3: Inappropriate Solvent Choice. The solubility of starting materials and the stability of intermediates are highly dependent on the solvent. While ethanol is a common choice, it may not be optimal for all substrates.[8]
-
Solution: Perform a small-scale solvent screening experiment. Aprotic polar solvents like DMF or DMAc have been shown to be effective for some pyrazole syntheses.[8] However, ensure your chosen solvent's boiling point is appropriate for the desired reaction temperature.
-
Q2: The hydrolysis of the ethyl ester (Step 2) is incomplete or stalls. How can I drive the reaction to completion?
A2: Incomplete hydrolysis is typically a result of insufficient reaction vigor or steric hindrance around the ester group.
-
Potential Cause 1: Insufficiently Basic Conditions. While NaOH is commonly used, potassium hydroxide (KOH) is more soluble in ethanol and can provide a more potent basic environment to drive the saponification.
-
Solution: Switch from NaOH to KOH. Use a stoichiometric excess (e.g., 2-3 equivalents) to ensure the reaction goes to completion.
-
-
Potential Cause 2: Low Reaction Temperature. Saponification often requires heating to overcome the activation energy barrier.
-
Solution: Ensure the reaction mixture is heated to a steady reflux. If using a low-boiling solvent like pure ethanol, consider using a mixture of ethanol and water to increase the boiling point and improve the solubility of the hydroxide salt.
-
-
Potential Cause 3: Reaction Time. Some sterically hindered esters can be slow to hydrolyze.
-
Solution: Increase the reflux time and monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Q3: My final product is difficult to purify and appears oily or discolored. What's wrong?
A3: Purification issues often stem from incomplete reactions or improper work-up procedures. Discoloration can be a sign of hydrazine-related impurities.[5]
-
Potential Cause 1: Incomplete Hydrolysis. The presence of the starting ethyl ester can make the final product oily and difficult to crystallize.
-
Solution: Before the final workup, ensure the hydrolysis is complete via TLC analysis. If it is not, add more base or increase the reflux time.
-
-
Potential Cause 2: Improper pH Adjustment during Work-up. If the pH is not made sufficiently acidic during the precipitation step, the product will remain partially in its carboxylate salt form, which is more water-soluble, leading to lower isolated yield and potential oiling out.
-
Solution: After hydrolysis, cool the reaction mixture in an ice bath and slowly add concentrated HCl or another strong acid until the pH is strongly acidic (pH 1-2). Check the pH with litmus paper or a pH meter. The carboxylic acid should precipitate as a solid.
-
-
Potential Cause 3: Residual Impurities. Colored impurities from the initial cyclocondensation can carry through to the final product.
-
Solution: After filtration, wash the crude solid product thoroughly with cold water to remove inorganic salts. A subsequent wash with a cold, non-polar solvent like hexanes can help remove organic-soluble impurities.[5] If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality parameters for the starting materials? A1: The two key starting materials are isobutylhydrazine and ethyl (2Z)-2-cyano-3-ethoxyacrylate. High purity (>98%) is essential for both. For isobutylhydrazine, ensure it is colorless or pale yellow; a dark color suggests degradation.[5]
Q2: Is a catalyst required for the cyclocondensation step? A2: This reaction typically proceeds well without a catalyst when heated. However, in some pyrazole syntheses, a catalytic amount of a weak acid, such as glacial acetic acid, can be used to facilitate the initial condensation and subsequent cyclization.[4] If you experience a sluggish reaction, adding a few drops of acetic acid could be a viable optimization step.
Q3: How should I monitor the reactions? A3: Thin Layer Chromatography (TLC) is the most straightforward method. For Step 1, use a mobile phase like 30% ethyl acetate in hexanes to track the disappearance of the starting materials and the appearance of the higher Rf ester product. For Step 2, the carboxylic acid product will have a much lower Rf than the starting ester in the same solvent system. Staining with potassium permanganate can help visualize the spots.
Q4: What are the primary safety considerations for this synthesis? A4: Hydrazine derivatives are toxic and should be handled with care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrolysis step involves strong bases (KOH) and the work-up involves strong acids (HCl), which are corrosive and require careful handling.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate
This protocol is adapted from general procedures for pyrazole synthesis.[3][7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (2Z)-2-cyano-3-ethoxyacrylate (1.0 eq) and absolute ethanol (approx. 5 mL per gram of acrylate).
-
Addition of Reactant: Begin stirring the solution and add isobutylhydrazine (1.05 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by TLC until the starting acrylate is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by about half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into a beaker of ice water. The product should precipitate as a solid. If it oils out, try scratching the side of the beaker to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Hydrolysis to 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl ester (1.0 eq) from the previous step in ethanol (approx. 10 mL per gram of ester). Add a solution of potassium hydroxide (2.5 eq) in water (approx. 2 mL per gram of KOH).
-
Reaction: Heat the mixture to reflux until the reaction is complete as determined by TLC (typically 2-4 hours).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2). A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake extensively with cold deionized water to remove all salts. Dry the purified product in a vacuum oven.
Data Summary Table
The following table summarizes key quantitative parameters for the synthesis.
| Parameter | Step 1: Cyclocondensation | Step 2: Hydrolysis |
| Key Reagents | Isobutylhydrazine, Ethyl (2Z)-2-cyano-3-ethoxyacrylate | Ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate, KOH |
| Stoichiometry | 1.05 eq. Isobutylhydrazine | 2.0 - 3.0 eq. KOH |
| Solvent | Ethanol | Ethanol / Water |
| Temperature | Reflux (~80°C) | Reflux (~90-100°C) |
| Typical Duration | 4 - 8 hours | 2 - 4 hours |
| Typical Yield | 75 - 90% | 85 - 95% |
Troubleshooting Workflow
A logical workflow can help diagnose and solve issues systematically.
Caption: A workflow for troubleshooting issues in the synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
References
- BenchChem. (2025). Applications of Ethyl (2Z)
- BenchChem. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)
- IntechOpen. (2022).
- National Center for Biotechnology Information. (2025).
- BenchChem. (2025).
- PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
Sources
- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the purification of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common purification challenges and ensure the highest purity of your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, providing potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I'm experiencing a significantly low yield (less than 30%) after performing a recrystallization. What are the likely causes and how can I improve my recovery?
Answer:
A low yield from recrystallization is a common issue that can often be rectified by carefully examining your procedure. The fundamental principle of recrystallization is to dissolve the crude product in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Excessive Solvent | Using too much solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor recovery.[1][2] | Before discarding the mother liquor, test for remaining product by dipping a glass rod in the solution and letting it dry.[1] If a solid residue forms, concentrate the mother liquor by boiling off some solvent and attempt a second crystallization.[1] |
| Premature Crystallization | If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost. | Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization in the stem. |
| Inappropriate Solvent System | The chosen solvent may have too high of a solubility for your compound at low temperatures. | Experiment with different solvent systems. For pyrazole derivatives, ethanol, methanol, or mixed solvents like ethanol/water or ethyl acetate/hexane are often effective.[3] |
| Incomplete Crystallization | Insufficient cooling time or temperature will result in a lower yield as more product remains in solution. | Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[3] |
| Loss During Washing | Washing the collected crystals with a solvent that is not ice-cold or using too much washing solvent can redissolve some of your product.[2] | Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: During recrystallization, my compound separates as an oil rather than forming solid crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This is often due to the compound coming out of solution at a temperature above its melting point, which can be depressed by the presence of impurities.[4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| High Impurity Level | Significant amounts of impurities can lower the melting point of your compound, making it more prone to oiling out.[4] | Consider a preliminary purification step before recrystallization, such as a quick filtration through a plug of silica gel or an acid-base extraction. |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over crystals.[3] | Allow the solution to cool slowly. You can insulate the flask or let it cool on a hot plate that is turned off.[4] |
| Inappropriate Solvent | The boiling point of the solvent may be too high relative to the melting point of the compound. | Choose a solvent with a lower boiling point. Alternatively, add a co-solvent (an "anti-solvent") in which your compound is less soluble to induce crystallization at a lower temperature.[3] |
| Supersaturation | The solution may be too concentrated, leading to rapid precipitation as an oil. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[1] |
Issue 3: Unexpected Peaks in HPLC Analysis
Question: My HPLC chromatogram shows several unexpected peaks. How can I identify the source of these peaks and obtain a clean analysis?
Answer:
Unexpected peaks in an HPLC analysis can originate from various sources, including the sample itself, the mobile phase, or the HPLC system. A systematic approach is necessary to identify and eliminate them.[5][6]
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Sample Impurities | The peaks may be unreacted starting materials, byproducts from the synthesis, or degradation products.[5] | Review the synthetic route to anticipate likely impurities.[7] Use techniques like LC-MS to get mass information on the unknown peaks.[5] Further purify your sample using column chromatography or recrystallization. |
| Mobile Phase Contamination | Impurities in the solvents or additives used for the mobile phase can appear as peaks, especially in gradient elution.[6][8] | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[5] Filter your mobile phase before use. |
| System Contamination | Residual compounds from previous injections can leach from the column or other system components, causing "ghost peaks".[6] | Run a blank injection (just the mobile phase) to see if the peaks are from the system.[8] Implement a rigorous column washing procedure between analyses. |
| Dissolved Air | Dissolved air in the sample solvent can sometimes appear as small peaks, particularly with UV detection.[9] | Degas your sample solvent before injection. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid?
A good starting point for a polar compound like a carboxylic acid would be an alcohol such as ethanol or isopropanol. You can also explore mixed solvent systems. A common technique is to dissolve the compound in a hot, soluble solvent (like ethanol) and then add a hot anti-solvent (like water or hexane) dropwise until the solution becomes slightly turbid. Slow cooling should then yield crystals.[3]
Q2: My compound is a persistent oil. What are my purification options beyond recrystallization?
If recrystallization is unsuccessful, column chromatography is a highly effective alternative for purifying oils.[10] For a carboxylic acid, silica gel is a suitable stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
Additionally, for a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[3][7]
Q3: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for purity confirmation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity, typically expressed as a percentage of the main peak area.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals for the desired structure without significant impurity peaks.[7]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[7]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Q4: During column chromatography, my carboxylic acid seems to be streaking on the silica gel. How can I prevent this?
Streaking, or tailing, of carboxylic acids on silica gel is common due to strong interactions with the acidic silanol groups. To mitigate this, you can add a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase. This will protonate the silanol groups and the carboxylic acid, reducing the strong polar interactions and leading to better peak shapes.
Experimental Workflows
Standard Recrystallization Protocol
Caption: Standard workflow for purification by recrystallization.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
-
Chromatography and Sample Prep. (2025, April 21). Understanding Extraneous Peaks in Chromatography [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chromatography Today. (2026, March 8). What are the Common Peak Problems in HPLC. [Link]
-
Shimadzu. (n.d.). Peaks from Dissolved Air in Sample Solvent. Retrieved from [Link]
-
Reddit. (2018, February 11). Common ways to lose product and reduce yield?. r/chemistry. [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. sepscience.com [sepscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Peaks from Dissolved Air in Sample Solvent : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" stability and storage conditions
Welcome to the Technical Support Center for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9). This guide is engineered for drug development professionals and synthetic chemists who require rigorous, field-proven methodologies for handling, storing, and troubleshooting this specific building block.
Unlike basic safety data sheets, this guide dives into the chemical causality behind degradation pathways, ensuring your assays and syntheses remain robust and reproducible.
Chemical Profile & Baseline Stability
To establish a baseline for your experimental design, the quantitative physicochemical properties and optimal storage parameters are summarized below[1][2][3].
| Property | Specification / Value |
| Compound Name | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 1437432-81-9 |
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| Storage Temperature (Solid) | 2–8°C (Long-term)[3]; Ambient (Short-term transport) |
| Storage Temperature (Solution) | -20°C (Avoid repeated freeze-thaw cycles) |
| Atmosphere | Inert gas (Argon/Nitrogen) highly recommended[3][4] |
| Light Sensitivity | Protect from UV/Visible light (Store in amber vials)[3] |
| Incompatibilities | Strong oxidizing agents, strong acids/bases[4] |
Troubleshooting Guide & FAQs
This section addresses the most common experimental failures associated with pyrazole-4-carboxylic acid derivatives, explaining the mechanistic causality behind each issue.
Q1: My LC-MS analysis shows a secondary peak with a mass of 184.2 Da ([M-H]- loss of 28 Da). What caused this degradation? Causality: You are observing the hydrolysis of the 5-ethoxy group. While 5-alkoxypyrazoles are generally stable under neutral conditions, exposure to strong aqueous acids or bases—especially at elevated temperatures—can cleave the enol-ether-like ethoxy group[5]. This yields 5-hydroxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (which tautomerizes to the pyrazolone) and ethanol. Resolution: Ensure that your storage environment is strictly anhydrous. If utilizing the compound in an aqueous assay buffer, prepare solutions fresh daily and maintain the pH between 6.5 and 7.5.
Q2: During a high-temperature amide coupling reaction (>100°C), my yield crashed, and I detected a byproduct at 168.2 Da. Why?
Causality: Pyrazole-4-carboxylic acids are susceptible to protodecarboxylation when subjected to high thermal stress (typically >80°C–150°C), particularly in the presence of strong bases or transition metal catalysts[6]. The loss of
Q3: The solid powder developed a faint yellowish tint after a few months on the bench. Is the structural integrity compromised? Causality: The electron-rich nature of the pyrazole core makes it susceptible to mild oxidation when exposed to ambient oxygen and UV/visible light over prolonged periods[3]. Resolution: Discoloration often indicates trace impurities rather than total degradation, but it can interfere with sensitive biological assays. Verify purity via NMR or HPLC. To prevent this, always flush the headspace of the storage vial with Argon before sealing[3][4].
Experimental Workflows & Protocols
To ensure a self-validating system, the following protocols integrate built-in quality control checks.
Protocol A: Anhydrous Reconstitution and Aliquoting
Hygroscopic compounds must be handled meticulously to prevent moisture-induced hydrolysis.
-
Equilibration: Remove the sealed vial from the 2–8°C refrigerator and allow it to sit at room temperature for at least 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, initiating slow hydrolysis.
-
Dissolution: Dissolve the solid in anhydrous, amine-free DMSO (or DMF) to create a stock solution (e.g., 50 mM). Vortex gently until optically clear.
-
Aliquoting: Dispense the stock solution into single-use amber glass vials. Causality: Single-use aliquots prevent cumulative moisture ingress and oxidation from repeated freeze-thaw cycles.
-
Inert Purge: Gently blow a stream of Argon or dry Nitrogen over the headspace of each vial for 3–5 seconds before immediately capping tightly.
-
Storage: Transfer the aliquots to a -20°C freezer.
Protocol B: LC-MS Purity Verification (Self-Validation)
Verify the integrity of your stock solution before initiating expensive downstream assays.
-
Sample Prep: Dilute a 1 µL aliquot of your DMSO stock into 999 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid to achieve a final concentration suitable for injection.
-
Chromatography: Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) on a C18 reverse-phase column.
-
Detection: Monitor via UV (254 nm) and Electrospray Ionization (ESI) in positive mode.
-
Validation Criteria: The primary peak must exhibit an
of 213.25 ( ). The absence of peaks at 185.2 (hydrolysis) and 169.2 (decarboxylation) validates the structural integrity of the batch.
Mechanistic Visualizations
Fig 1: Primary chemical degradation pathways of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Fig 2: Optimal reconstitution and storage workflow for pyrazole-4-carboxylic acid derivatives.
References
- Google Patents (WO2014033164A1). "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives". patents.google.com.
-
Attanasi, O. A., et al. "Reaction of Thiocarboxylic Acids with Conjugated Azoalkenes" (Discussing 5-alkoxypyrazole hydrolysis resistance and conditions). ResearchGate. Available at:[Link]
Sources
- 1. 1437432-81-9|5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Removal of Colored Impurities from Pyrazole Compounds
Welcome to the technical support center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter colored impurities during the synthesis and workup of pyrazole-based molecules. Discoloration, often indicating the presence of byproducts, can compromise the purity, stability, and biological activity of active pharmaceutical ingredients (APIs).
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and purification techniques. Our goal is to equip you with the knowledge to diagnose the source of colored impurities and select the most effective method for their removal.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the purification of pyrazole compounds.
Q1: My isolated pyrazole product is yellow, red, or brown, but it should be colorless. What are the likely causes?
This is a common issue in pyrazole synthesis. The coloration typically arises from highly conjugated byproducts that absorb visible light.
Possible Causes:
-
Oxidation: The pyrazole ring or its substituents can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. This can form highly colored, conjugated systems.[1][2][3][4]
-
Hydrazine Impurities: Starting materials like phenylhydrazine can decompose or participate in side reactions, leading to colored impurities.[1]
-
Incomplete Cyclization: The reaction between a 1,3-dicarbonyl compound and a hydrazine may not go to completion, leaving colored, unsaturated intermediates or pyrazoline byproducts in the crude mixture.[1]
-
Side Reactions: Depending on the specific substrates and reaction conditions, various side reactions can generate minor but intensely colored byproducts. For instance, azo dyes can form under certain diazotization conditions.[5][6]
Initial Diagnostic Steps:
-
Analyze by TLC/LC-MS: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to estimate the number of components and identify the molecular weights of the impurities.[1][7] This will help determine if the color is from one or multiple sources.
-
Review Starting Materials: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials. Impurities in the reactants are a frequent source of contamination.
Q2: I tried recrystallizing my colored pyrazole, but the color remains in the crystals. What went wrong and what should I do next?
Recrystallization is often effective, but its success depends on the correct solvent choice and the nature of the impurity.[1] If color persists, consider the following:
Causality Analysis:
-
Incorrect Solvent Choice: The chosen solvent may have similar solubility properties for both your product and the colored impurity at both high and low temperatures. An ideal solvent should dissolve the product well when hot but poorly when cold, while keeping the impurity dissolved at all temperatures.[8]
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[8][9] Slow, controlled cooling is crucial for forming pure crystals.
-
"Oiling Out": If the product separates as a liquid ("oils out") before crystallizing, it can trap significant amounts of impurities.[9] This happens if the solution becomes supersaturated at a temperature above the product's melting point.
Troubleshooting Workflow:
If initial recrystallization fails, a multi-step approach is recommended. The following decision tree can guide your strategy.
Caption: Decision workflow for purifying colored pyrazole compounds.
Step-by-Step Recommendations:
-
Activated Carbon (Charcoal) Treatment: This is often the most effective next step.[1][10] Activated carbon has a high surface area that readily adsorbs large, flat, conjugated molecules, which are often the source of color.[10]
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon.[11] Stir or briefly boil the mixture, then perform a hot gravity filtration to remove the carbon.[12] Allow the filtrate to cool slowly for recrystallization.
-
Caution: Use carbon sparingly, as it can also adsorb your desired product, leading to yield loss.[9][10]
-
-
Column Chromatography: If charcoal treatment is insufficient or causes significant product loss, column chromatography is a powerful alternative.
-
Normal-Phase: Use silica gel or alumina to separate compounds based on polarity. This is effective for many pyrazole purifications.[1][13]
-
Reverse-Phase: If normal-phase chromatography fails to separate the impurity (co-elution), reverse-phase (e.g., C18 silica) can be highly effective.[14] Colored impurities are often non-polar and will be retained differently than the typically more polar pyrazole product.
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This can be used to separate them from non-basic, colored impurities.[1]
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrazole will move to the aqueous layer, while neutral colored impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1 M NaOH) and extract your purified pyrazole back into an organic solvent.[1]
-
Q3: A colored impurity is co-eluting with my product during column chromatography. How can I improve the separation?
Co-elution occurs when the impurity and the product have very similar affinities for the stationary phase in the chosen mobile phase.
Strategies for Improving Separation:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the solvent ratio of your mobile phase. Small changes can significantly impact retention times.
-
Try Different Solvents: Switching one of the solvents in your mobile phase can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane in a heptane-based system can change the elution order.[15]
-
-
Change the Stationary Phase:
-
Switch Adsorbent: If you are using silica gel, try alumina, or vice-versa. They have different surface properties and can provide different selectivity.
-
Switch to Reverse-Phase: As mentioned, this is an excellent strategy. The separation mechanism is based on hydrophobicity rather than polarity, which is often very effective at resolving polar products from non-polar colored impurities.[14]
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This can sharpen peaks and improve the resolution between closely eluting compounds.[16]
| Parameter | Recommended Action | Rationale |
| Mobile Phase | Systematically adjust solvent ratios (e.g., 9:1 to 8:2 Hexane:EtOAc). | Fine-tunes the polarity to find the optimal "window" of separation. |
| Substitute one solvent (e.g., replace EtOAc with MTBE or DCM). | Alters solvent-solute interactions, potentially changing selectivity. | |
| Stationary Phase | Switch from silica gel to alumina. | Alumina is slightly basic and can interact differently with acidic or basic compounds. |
| Switch from normal-phase (silica) to reverse-phase (C18). | Separates based on hydrophobicity, which is often orthogonal to polarity-based separation.[14] | |
| Technique | Change from isocratic (constant solvent mix) to gradient elution. | Helps to elute strongly retained impurities faster while improving separation of early-eluting compounds.[16] |
| Caption: Table summarizing strategies to resolve co-eluting impurities in column chromatography. |
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the mechanism of decolorization by activated carbon?
Activated carbon is a form of carbon processed to have an incredibly porous structure and a vast internal surface area.[17] Decolorization is achieved through adsorption , a process where molecules adhere to the surface of the carbon.[17]
-
Mechanism: Colored impurities are typically large, polycyclic, and/or highly conjugated organic molecules. These flat, aromatic structures have strong van der Waals forces that allow them to bind effectively to the graphene-like surfaces within the activated carbon pores.[10] The carbon essentially traps these color-causing molecules, removing them from the solution.[18][19]
-
Selectivity: While activated carbon can adsorb the desired product as well, it has a much higher affinity for these larger, more polarizable colored molecules, making it an effective, albeit sometimes yield-reducing, purification agent.[10]
Q5: What analytical techniques are best for identifying an unknown colored impurity?
Identifying the impurity is crucial for developing a targeted removal strategy and for regulatory purposes in drug development.[20] A combination of techniques is usually required.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It separates the impurity from the main compound and provides its molecular weight, which is a critical piece of information for proposing a structure.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated in sufficient quantity (even as a mixture with the product), NMR provides detailed structural information, revealing the connectivity of atoms.[7]
-
UV-Vis Spectroscopy: This technique can confirm that the isolated impurity is indeed responsible for the color by showing its absorbance in the visible region (400-700 nm).[21] It can also help quantify the level of the colored impurity.
Q6: Can the pyrazole synthesis reaction itself be modified to prevent the formation of colored impurities?
Yes, optimizing the reaction conditions is the best long-term strategy.
-
Control Temperature: Side reactions are often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize byproduct formation.
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.[2][3][4]
-
pH Control: In Knorr-type pyrazole syntheses, maintaining the pH in a weakly acidic to neutral range (pH 6-8) can be crucial for favoring the desired cyclization pathway over side reactions.[22]
-
Order of Addition: Adding the hydrazine slowly to the solution of the 1,3-dicarbonyl compound can sometimes minimize side reactions associated with excess hydrazine.
Section 3: Detailed Protocols
Protocol 1: General Procedure for Decolorization with Activated Carbon
This protocol describes the standard method for removing colored impurities from a solution of a crude pyrazole product prior to crystallization.
Materials:
-
Crude, colored pyrazole solid
-
Recrystallization solvent (pre-determined)
-
Decolorizing activated carbon (powdered)
-
Erlenmeyer flasks (x2)
-
Heat source (hot plate)
-
Gravity filtration setup (funnel, fluted filter paper)
Procedure:
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude pyrazole solid in the minimum amount of hot recrystallization solvent to achieve a saturated solution.[8]
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent boiling when the carbon is added.[10]
-
Add Activated Carbon: Add a small scoop of activated carbon (approx. 1-2% of the solute's mass) to the hot solution.[11] Swirl the flask gently. The solution may turn gray or black.[10]
-
Reheat and Filter: Briefly bring the mixture back to a boil. Immediately perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the carbon and any insoluble impurities.[12]
-
Crystallize: The hot, decolorized filtrate should now be clear or significantly less colored. Cover the flask and allow the solution to cool slowly to room temperature, followed by an ice bath if necessary, to induce crystallization.[8]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[8]
References
- Benchchem. Identifying and removing byproducts in pyrazole synthesis.
-
Wikipedia. Activated carbon. Available at: [Link]
-
Carbotecnia. (2025). Decolorization with Activated Carbon. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.5C: Charcoal. Available at: [Link]
-
Huamei Carbon. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Available at: [Link]
-
Zhulin Carbon. (2025). Activated Carbon for Color Removal | 6 key Applications. Available at: [Link]
-
University of Toronto Scarborough. Recrystallization - Single Solvent. Available at: [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
ResearchGate. RECRYSTALLIZATION. Available at: [Link]
-
MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]
-
California State University, Fullerton. Recrystallization. Available at: [Link]
-
ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]
-
Shimadzu. (2023). Is Color Analysis an Effective Method for QA/QC in Pharmaceutical Manufacturing?. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available at: [Link]
-
ResearchGate. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Available at: [Link]
-
Royal Society of Chemistry. (2022). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Available at: [Link]
-
PubMed. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available at: [Link]
-
Biotage. (2023). How can I remove color from my reaction product?. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
ZEOCHEM. Purification of APIs. Available at: [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
Patsnap Eureka. (2025). Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. Available at: [Link]
-
LCGC International. (2024). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. Available at: [Link]
-
University of Benghazi. Synthesis of Pyrazole Dyes Derivatives. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Pyrazole Dyes Derivatives. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available at: [Link]
-
MDPI. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Available at: [Link]
-
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]
-
Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. journals.uob.edu.ly [journals.uob.edu.ly]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. praxilabs.com [praxilabs.com]
- 13. Purification of APIs | ZEOCHEM [zeochem.com]
- 14. biotage.com [biotage.com]
- 15. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 17. carbotecnia.info [carbotecnia.info]
- 18. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 19. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 20. biotech-spain.com [biotech-spain.com]
- 21. Is Color Analysis an Effective Method for QA/QC in Pharmaceutical Manufacturing? - Advancing Materials [thermofisher.com]
- 22. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting guide for the synthesis of pyrazole derivatives
Technical Support Center: Synthesis of Pyrazole Derivatives
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying chemical principles, enabling you to make informed decisions and optimize your synthetic strategies. Pyrazoles are a cornerstone in medicinal chemistry, and mastering their synthesis is a critical skill.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yields and Incomplete Reactions
Q1: My pyrazole synthesis is resulting in a very low yield. What are the primary factors to investigate?
Low yield is one of the most common frustrations in pyrazole synthesis and can often be traced back to a few key areas.[3][4] A systematic approach is the best way to diagnose and solve the issue.
1. Purity and Stability of Starting Materials:
-
Hydrazine Reagents: Hydrazine and its derivatives can be unstable and are susceptible to degradation over time, especially when exposed to air and light.[5][6] This is particularly true for phenylhydrazine, which can oxidize and form colored impurities.[6]
-
Solution: Always use freshly opened or purified hydrazine. If you suspect degradation, consider using a more stable salt form, such as phenylhydrazine hydrochloride, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
-
1,3-Dicarbonyl Compounds/Other Precursors: Impurities in your dicarbonyl starting material can lead to unwanted side reactions, reducing the overall yield.[7] For instance, β-ketonitriles can undergo hydrolysis, especially under acidic or basic conditions.[5]
-
Solution: Ensure the purity of your starting materials, using techniques like recrystallization or distillation if necessary. For sensitive substrates like β-ketonitriles, consider running the reaction under neutral conditions in a non-aqueous solvent to minimize hydrolysis.[5]
-
2. Suboptimal Reaction Conditions:
-
Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion. While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine (1.1-1.2 equivalents) is often used to drive the reaction to completion.[5]
-
Temperature and Reaction Time: Many pyrazole syntheses require heating to proceed at a reasonable rate.[4] The reaction may simply not have reached completion.
-
Catalyst: The Knorr pyrazole synthesis and related reactions are often catalyzed by a small amount of acid, such as glacial acetic acid, which facilitates both the initial condensation and the subsequent cyclization.[3][4][8]
-
Solution: If you are not using a catalyst, consider adding a few drops of glacial acetic acid. However, be aware that the reaction can be pH-sensitive; strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[3]
-
Troubleshooting Workflow for Low Yields:
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Section 2: Side Products and Regioselectivity
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different products that are often difficult to separate.
Controlling Factors for Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group, favoring the formation of a single regioisomer.[5]
-
Electronic Effects: The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack.
-
Solvent Choice: The solvent can significantly influence regioselectivity. For instance, aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity than polar protic solvents like ethanol, particularly when using aryl hydrazines.[5][7]
-
pH Control: The pH of the reaction mixture can be a powerful tool. Acidic conditions may favor one isomer, while basic conditions favor the other.[5] This is because the protonation state of the intermediates can alter the reaction pathway.
Strategies for Improving Regioselectivity:
| Strategy | Principle | Example Application |
| Solvent Screening | Aprotic dipolar solvents can favor specific reaction pathways. | Switching from ethanol to DMF or N,N-dimethylacetamide when reacting aryl hydrazines with 1,3-diketones.[1][5] |
| pH Adjustment | Altering the pH can favor the formation of one regioisomeric intermediate over another. | In the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acetic acid favors the 5-aminopyrazole, while sodium ethoxide favors the 3-aminopyrazole.[5] |
| Use of Bulky Substituents | Steric hindrance can block attack at one of the carbonyl centers. | Employing a starting material with a bulky group like tert-butyl adjacent to one of the carbonyls to direct the reaction.[5] |
Q3: My reaction mixture turns dark and I see many spots on my TLC. What are these impurities?
A dark reaction mixture, often yellow or red, and a complex TLC profile are usually indicative of side reactions or degradation.[6]
-
Hydrazine Decomposition: As mentioned, phenylhydrazine and other substituted hydrazines can decompose, leading to colored byproducts.[6]
-
Formation of Pyrazolines: The initial cyclization product is often a non-aromatic pyrazoline.[3] An oxidation step is required to form the final, stable pyrazole ring. If this oxidation is incomplete, you will have a mixture of pyrazoline and pyrazole.
-
Alternative Cyclization Pathways: Depending on the substrates and conditions, alternative cyclization pathways can lead to undesired heterocyclic products.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.[6]
Section 3: Purification and Isolation
Q4: My pyrazole derivative is "oiling out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" is a common purification problem where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the chosen solvent is not ideal.
Troubleshooting "Oiling Out":
-
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container can help. Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice.[10]
-
Change the Solvent System:
-
Single Solvent: Try a different solvent in which your compound has slightly lower solubility.
-
Mixed Solvents: This is often the most effective solution. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., ethanol) where it is very soluble. Then, slowly add a hot "anti-solvent" (e.g., water) where it is poorly soluble until the solution becomes slightly turbid. Allow this mixture to cool slowly.[10] Common combinations include hexane/ethyl acetate and hexane/acetone.[10]
-
-
Scratching and Seeding: If no crystals form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.[11]
Q5: My pyrazole derivative has poor solubility, making workup and chromatography difficult. How can I handle this?
Poor solubility can lead to compounds precipitating during aqueous extractions or on a chromatography column.[11]
-
Aqueous Extraction: If your compound precipitates when adding water, try increasing the volume of the organic solvent to keep it dissolved. Alternatively, using a co-solvent system by adding a miscible organic solvent like THF can maintain solubility during the wash.[11]
-
Column Chromatography: Precipitation on the column leads to poor separation. Use a stronger eluent system or add a small amount of a highly polar solvent (like methanol or a few drops of acetic acid) to your mobile phase to increase the solubility of your compound on the silica gel.[11]
-
Acid/Base Chemistry: If your pyrazole derivative has a basic nitrogen atom, you can use this to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then separate the aqueous layer, basify it, and re-extract your pure product.[11]
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of a 3,5-Disubstituted Pyrazole
This protocol is a general guideline for the reaction between a β-diketone and a hydrazine, and may require optimization for specific substrates.[6][12]
Materials:
-
β-Diketone (e.g., Acetylacetone) (1 equivalent)
-
Hydrazine hydrate or Phenylhydrazine (1.1 equivalents)
-
Ethanol or 1-Propanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Hexanes (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-diketone (1 equivalent) in ethanol.
-
Add the hydrazine hydrate or substituted hydrazine (1.1 equivalents) to the solution, followed by a few drops of glacial acetic acid.[12]
-
Heat the reaction mixture to reflux (typically 80-100°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting dicarbonyl is consumed (typically 1-2 hours).[12]
-
Once the reaction is complete, remove the heat source. While the solution is still hot, slowly add deionized water with stirring until the product begins to precipitate as a solid.[6]
-
Cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[6]
-
Allow the product to air dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).[10]
References
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
- Process for the preparation of pyrazoles. Google Patents.
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Scaling Up the Synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during lab-scale synthesis and, critically, during process scale-up.
Overview of Synthetic Strategy
The most reliable and scalable approach to synthesizing 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid involves a two-step process. First, a Knorr-type pyrazole synthesis is employed through the cyclocondensation of an isobutylhydrazine with a suitable β-ketoester equivalent. The resulting pyrazole ester is then hydrolyzed to the target carboxylic acid.[1][2] This method offers high regioselectivity and generally good yields.
Caption: Figure 1: General Synthetic Pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate (Intermediate)
This protocol outlines the cyclocondensation reaction to form the pyrazole ring.[1]
Step-by-Step Methodology:
-
Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with ethanol (EtOH) and isobutylhydrazine. Begin stirring under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the stirred solution.
-
Substrate Addition: Add diethyl 2-(ethoxymethylene)malonate dropwise via the dropping funnel to the hydrazine solution at room temperature. An initial exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine to remove residual acetic acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
-
Purification: The crude product can often be used directly in the next step. If required, purify by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (Final Product)
This protocol details the saponification of the ester to the final carboxylic acid.[1][3]
Step-by-Step Methodology:
-
Reactor Setup: Use a reactor equipped with a mechanical stirrer and temperature probe.
-
Dissolution: Dissolve the crude pyrazole ester from Protocol 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 - 3.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to expedite the reaction.
-
Monitoring: Monitor the hydrolysis by TLC or HPLC until the ester is fully consumed (typically 2-6 hours).
-
Work-up and Isolation:
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M hydrochloric acid (HCl).
-
The carboxylic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
-
Scaling-Up Synthesis: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The main concerns are the handling of isobutylhydrazine and managing the exothermic nature of the cyclocondensation reaction.
-
Hydrazine Derivatives: Isobutylhydrazine, like many hydrazines, is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or contained system.[4]
-
Exothermic Reaction: The cyclization step can be exothermic.[5] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.[4][6] Strategies to manage this include controlled, slow addition of the β-ketoester, ensuring adequate reactor cooling capacity, and using a sufficient volume of solvent to act as a heat sink.[4]
Q2: How does mixing efficiency impact the reaction at a larger scale?
A: Inadequate mixing in a large reactor can lead to localized "hot spots" during the exothermic addition, causing side reactions and impurity formation. It can also result in non-homogenous concentrations of reactants, leading to incomplete conversion. Ensure the reactor's agitation system (impeller type, speed) is suitable for the reaction volume and viscosity.[5]
Q3: Are there specific challenges with the hydrolysis and work-up at scale?
A: Yes. At scale, the acidification and precipitation step requires careful control. Rapid addition of acid can cause localized pH drops, leading to the trapping of impurities within the precipitated product. Slow, controlled addition of acid with efficient stirring is crucial for obtaining a clean, easily filterable solid. Additionally, handling large volumes of solvent during extractions can be challenging; consider phase-separating reactors for efficiency.
Q4: Can I telescope the two steps without isolating the intermediate ester?
A: Telescoping is possible and often desirable at scale to improve efficiency. After the cyclocondensation, the reaction solvent (ethanol) could be swapped for THF/water, and the hydrolysis could proceed directly. However, this requires that impurities from the first step do not interfere with the hydrolysis or complicate the final product's purification. A thorough impurity profile analysis is recommended before implementing a telescoped process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Caption: Figure 2: Troubleshooting Low Yield.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low yield of pyrazole ester (Step 1) | 1. Poor quality of isobutylhydrazine.2. Incomplete reaction.3. Formation of regioisomers. | 1. Use freshly distilled or high-purity isobutylhydrazine. Perform the reaction under an inert (N₂) atmosphere.[7]2. Increase reflux time or slightly increase temperature. Ensure catalytic acid is present. Monitor closely by HPLC/TLC.[5]3. While the chosen reactants strongly favor the desired isomer, confirm the structure by NMR. If regioisomers are detected, a solvent screen (e.g., toluene, DMF) may improve selectivity.[4][8] | 1. Hydrazines are susceptible to air oxidation, which reduces the amount of active nucleophile available for cyclization.[7]2. The cyclocondensation may be slow; ensuring sufficient thermal energy and time allows the reaction to reach completion.3. The reaction mechanism involves nucleophilic attack followed by cyclization. Solvent polarity can influence the transition states of competing pathways, thereby affecting regioselectivity. |
| Incomplete hydrolysis of ester (Step 2) | 1. Insufficient base.2. Reaction time or temperature is too low. | 1. Ensure at least 1.5 equivalents of LiOH or NaOH are used. Titrate the base solution to confirm its concentration.2. Increase reaction time and/or gently heat the mixture to 40-50 °C. Monitor by HPLC.[1] | 1. Saponification is a base-promoted, irreversible reaction that consumes one equivalent of hydroxide per mole of ester. Using a slight excess ensures the reaction is driven to completion.[3]2. Like most reactions, hydrolysis has an activation energy barrier. Providing additional thermal energy increases the reaction rate. |
| Product precipitates as an oil or sticky solid | 1. Presence of impurities.2. Product is partially soluble in the acidic aqueous phase. | 1. Perform a hot filtration of the reaction mixture before acidification. Ensure the pre-acidification wash with an organic solvent is efficient.2. After acidification, stir the mixture at a lower temperature (0-5 °C) for an extended period to encourage crystallization. Consider adding a small amount of anti-solvent if the product's solubility is known. | 1. Impurities can disrupt the crystal lattice formation, leading to oiling out instead of crystallization.2. Lowering the temperature reduces the solubility of the product, increasing the driving force for crystallization over amorphous precipitation. |
| Final product is discolored (e.g., yellow or brown) | 1. Oxidation of the pyrazole ring or impurities.2. Thermal decomposition during reaction or work-up. | 1. If possible, perform the work-up and isolation under an inert atmosphere.2. Avoid excessive heating during hydrolysis and solvent removal.3. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile). | 1. Heterocyclic compounds, especially those with electron-donating groups, can be susceptible to air oxidation.2. High temperatures can lead to degradation pathways, forming colored byproducts.3. Recrystallization is a powerful technique for rejecting colored impurities, which are often present at low levels.[5] |
References
- BenchChem. (2025).
- Pasha, T. Y., & Sridevi, K. (2010). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. E-Journal of Chemistry.
- BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem.
- BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
- Patent WO2012025469A1. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- ResearchGate.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI.
- ResearchGate. Large-scale synthesis of 1H-pyrazole. Download Scientific Diagram.
- Patent WO2011076194A1. Method for purifying pyrazoles.
- Patent EP2980078A1. Process for the preparation of pyrazole-4-carboxamides.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies.
- BenchChem. (2025).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Chemistry of Esters. (2022). LibreTexts.
- 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). Merck.
- 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). MySkinRecipes.
Sources
Technical Support Center: Improving the Solubility of Pyrazole-4-Carboxylic Acids for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole-4-carboxylic acids in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot these common, yet critical, experimental hurdles.
Section 1: Understanding the Challenge
Q1: Why are many pyrazole-4-carboxylic acids so difficult to dissolve in aqueous assay buffers?
Answer: The solubility challenge with pyrazole-4-carboxylic acids arises from a combination of their fundamental physicochemical properties.
-
The Carboxylic Acid Group: This acidic functional group is ionizable. At physiological pH (~7.4), the carboxylic acid (with a typical pKa of 3-5) will be deprotonated to its carboxylate form (-COO⁻). While this ionized form is more polar, the overall solubility is not guaranteed.
-
The Pyrazole Ring: The pyrazole ring itself is aromatic and can participate in hydrogen bonding.[1] However, it also contributes to the molecule's rigidity and potential for strong crystal lattice interactions. Pyrazoles can act as weak bases, being protonated under strongly acidic conditions.[1][2]
-
Intermolecular Forces: In the solid state, these molecules can form strong intermolecular hydrogen bonds between the carboxylic acid protons and the nitrogen atoms of the pyrazole ring, as well as π-π stacking interactions between the aromatic rings.[1] These forces create a stable crystal lattice that requires significant energy to break apart, resulting in low aqueous solubility.[3]
-
Substituents: The various substituents on the pyrazole and any other part of the molecule play a crucial role. Bulky, non-polar (lipophilic) groups will significantly decrease aqueous solubility, a common feature in many targeted inhibitors.[1]
Essentially, you are often dealing with a molecule that has conflicting properties: an ionizable "head" that prefers aqueous environments and a larger, often lipophilic "body" that does not.
Section 2: Initial Troubleshooting & Best Practices
This section covers the immediate steps you should take when a solubility issue is first identified. The primary goal is to achieve a clear, stable stock solution and prevent precipitation upon dilution into your aqueous assay buffer.
Q2: I have a new pyrazole-4-carboxylic acid powder. What is the very first thing I should do?
Answer: Your first step is to create a high-concentration stock solution, typically in 100% Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide range of compounds.[4][5]
Key Considerations:
-
Use Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6] Water contamination can significantly decrease the solvating power of DMSO and can lead to compound precipitation over time, especially during freeze-thaw cycles.[6][7] Always use a fresh, sealed bottle of anhydrous, sterile-filtered DMSO.
-
Start at a Standard Concentration: A common starting point for a stock solution is 10 mM. However, if you suspect very low solubility, it may be prudent to start at 1 or 5 mM.
-
Assist Dissolution: Do not simply add DMSO and assume the compound will dissolve. Vigorous vortexing is essential.[6] If solids remain, gentle warming (e.g., 37°C water bath for 10-15 minutes) or sonication in a water bath for several minutes can aid dissolution.[4][8] Be cautious with heat, as it can degrade thermally sensitive compounds.[4]
-
Visual Inspection: Always visually inspect your stock solution against a light source to ensure it is a completely clear solution, free of any visible particulates or haze.[6]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[4][9]
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture media or buffer. What's happening and how do I fix it?
Answer: This is a classic and very common problem known as aqueous "crash-out."[10] Your compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment of your assay. The key is to keep the compound soluble at its final working concentration.
Immediate Solutions:
-
Intermediate Dilutions in DMSO: Never dilute your high-concentration DMSO stock directly into the aqueous buffer in one large step. The sudden change in solvent polarity causes the compound to precipitate. Instead, perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution into the aqueous medium.
-
Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells, typically kept below 0.5%, and often as low as 0.1%.[4][6] Ensure you run a vehicle control (media + same final DMSO concentration) to account for any solvent effects.
-
Check Your Final Compound Concentration: You may be exceeding the maximum aqueous solubility of your compound.[9] Try testing a lower final concentration. Low solubility can lead to underestimated activity and highly variable data.[11][12]
Section 3: Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, you may need to modify the formulation or the aqueous buffer itself. The following strategies are presented in order of increasing complexity.
Q4: Can I use pH to improve the solubility of my pyrazole-4-carboxylic acid?
Answer: Yes, pH adjustment is one of the most powerful and effective methods for improving the solubility of ionizable compounds like carboxylic acids.[13][14]
The principle is based on the Henderson-Hasselbalch equation. By raising the pH of the aqueous solution well above the pKa of the carboxylic acid group, you ensure it remains in its deprotonated, more polar, and typically more soluble, carboxylate salt form.
Strategy:
-
Determine the pKa: If the pKa of your compound is unknown, you can assume a range of 3-5 for the carboxylic acid.
-
Adjust Buffer pH: Prepare your assay buffer at a pH that is at least 1-2 units higher than the pKa. For example, using a buffer at pH 7.5 or 8.0 can dramatically increase solubility compared to a buffer at pH 6.0.
-
Use Alkaline Stock Solutions: In some cases, preparing a stock solution in a weak base (e.g., 10-50 mM NaOH or NH₄OH) can be effective, but this must be done with extreme caution as high pH can cause compound degradation through hydrolysis. This is generally a last resort and should be validated carefully.
It is critical to ensure that the adjusted pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability). Always test the effect of the high-pH buffer alone on your assay as a control.
Q5: What are co-solvents, and how can they help?
Answer: Co-solvents are water-miscible organic solvents that are added to the aqueous assay buffer to increase its overall solvating power for lipophilic compounds.[3][15] They essentially make the aqueous buffer a more "organic-like" environment.
This is a very common strategy, but it requires careful optimization as co-solvents can interfere with biological assays.
| Co-Solvent | Typical Final Concentration | Notes & Cautions |
| Ethanol (EtOH) | 1-5% | Commonly used, but can be toxic to cells at higher concentrations and may affect protein stability.[16] |
| Propylene Glycol (PG) | 1-10% | Generally less toxic than ethanol. A good starting point for cell-based assays.[17] |
| Polyethylene Glycol 400 (PEG-400) | 1-20% | Effective for many compounds, but can be viscous and may interfere with some assays.[17][18] |
| Glycerol | 1-10% | Can help stabilize proteins but is very viscous.[12] |
Important: The final concentration of any co-solvent must be kept consistent across all wells, including controls, to ensure any observed effect is due to your compound and not the solvent system.[16]
Q6: I've heard about salt formation, excipients, and solid dispersions. When should I consider these?
Answer: These are advanced formulation strategies, often employed during later-stage drug development, but the principles can be applied in a research setting if simpler methods fail.
-
Salt Formation: This involves reacting the carboxylic acid with a suitable base (a counterion) to form a stable, solid salt.[19][20] This salt form often has vastly different and superior aqueous solubility compared to the free acid.[21][22][23] For example, forming a sodium or potassium salt can increase solubility by orders of magnitude. This requires chemical synthesis and is a significant step beyond simple dissolution.
-
Excipients (Solubilizers): These are additives that help keep a compound in solution.
-
Surfactants: Molecules like Polysorbate 80 (Tween 80) or Solutol HS 15 form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water.[17][24] This is very effective but can interfere with cell membranes and protein activity.
-
Cyclodextrins: These are cyclic oligosaccharides (e.g., Hydroxypropyl-β-cyclodextrin) that have a hydrophobic core and a hydrophilic exterior.[17] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from water.[17][18]
-
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (like PVP or HPMC) in a non-crystalline, amorphous state.[3][25] The amorphous form has higher energy and is more soluble than the stable crystalline form.[19] This is typically achieved via techniques like spray-drying or hot-melt extrusion and is generally outside the scope of a standard biology lab.[25][26]
Section 4: Protocol Library
Protocol 1: Standard Operating Procedure for DMSO Stock Solution Preparation
This protocol ensures the consistent and reliable preparation of a 10 mM stock solution.
-
Preparation: Allow the vial of your pyrazole-4-carboxylic acid and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh out approximately 1-2 mg of your compound. Record the exact mass.
-
Calculation: Calculate the volume of DMSO required to make a 10 mM solution.
-
Volume (µL) = (Mass (mg) / Molecular Weight (g/mol)) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Agitation: Vortex the tube vigorously for 2-5 minutes.[6]
-
Visual Check: Carefully inspect the solution against a bright light. If any solid particles or cloudiness remains, proceed to the next step.
-
Assisted Dissolution (If Needed):
-
Final Inspection: Once the solution is perfectly clear, it is ready.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.[9] Store at -20°C or -80°C.
Protocol 2: Troubleshooting Precipitation Upon Aqueous Dilution
This workflow guides you through preventing your compound from "crashing out" of solution.
-
Thaw Stock: Thaw a single-use aliquot of your 10 mM stock solution completely and bring it to room temperature. Vortex briefly and visually inspect to ensure no precipitation has occurred during storage.
-
Intermediate Dilution (in 100% DMSO): Create a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in 100% DMSO. For example, add 10 µL of 10 mM stock to 90 µL of 100% DMSO. Vortex well.
-
Final Dilution (into Assay Medium): To achieve a final concentration of 10 µM with 0.1% DMSO, you will perform a 1:100 dilution of your 1 mM intermediate stock into the final assay medium.
-
For a final volume of 200 µL, add 2 µL of the 1 mM intermediate stock to 198 µL of pre-warmed assay medium.
-
Crucially: Add the DMSO stock to the aqueous medium, not the other way around. Pipette up and down gently to mix. Do not vortex vigorously, as this can introduce bubbles and shear forces that may affect cells or proteins.[4]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your assay medium (e.g., 2 µL of 100% DMSO to 198 µL of medium for a 0.1% final concentration).
-
Observation: Let the final diluted plate sit for 5-10 minutes and inspect for any signs of precipitation (cloudiness, particulates) before proceeding with your assay. If precipitation is still observed, the target concentration may be too high for the aqueous conditions.
Section 5: Visual Workflows & Diagrams
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Principle of pH-dependent solubility.
Section 6: Frequently Asked Questions (FAQs)
-
Q: Can I filter my final solution if I see precipitation?
-
A: No. Filtering out the precipitate means you are removing an unknown amount of your compound, and the actual concentration in your assay will be much lower than intended. This will lead to inaccurate results, such as an artificially high IC50.[10] The goal is to achieve a true solution.
-
-
Q: My compound seems to precipitate out of the DMSO stock over time in the freezer. Why?
-
A: This usually happens for one of two reasons. First, the DMSO may have absorbed moisture, reducing its solvating power.[6] Second, the stock concentration is too high and is supersaturated; temperature fluctuations during freeze-thaw cycles can be enough to initiate crystallization.[6][7] The solution is to prepare a fresh stock in anhydrous DMSO, possibly at a slightly lower concentration, and ensure it is aliquoted to minimize handling.
-
-
Q: Will sonication or heating degrade my compound?
-
A: It's possible, especially for thermally labile compounds. Use the minimum energy necessary to achieve dissolution. Gentle warming to 37°C is generally safe for short periods, but prolonged heating at higher temperatures should be avoided unless you have stability data for your specific molecule.[4]
-
-
Q: How do I know if the solubility issue is affecting my assay results?
-
A: Poor solubility is a major cause of poor data reproducibility.[11] If you get inconsistent results between experiments, see a very steep or flat dose-response curve, or if the activity seems to "top out" at a certain concentration despite adding more compound, you should suspect precipitation is occurring in the assay plate.[11][12]
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
ResearchGate. DMSO solubility and bioscreening. [Link]
-
ResearchGate. What is the suitable solvent for synthetic organic compound to be checked for biological activity?[Link]
-
Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. [Link]
-
Protheragen. Solubilizer Excipients. [Link]
-
Al-Kasmi, B., et al. (2021). Salt Engineering of Aripiprazole with Polycarboxylic Acids to Improve Physicochemical Properties. Pharmaceutics, 13(1), 81. [Link]
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chemie in unserer Zeit, 44(2), 132-141. [Link]
-
ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1036-1081. [Link]
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
ondrugdelivery.com. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. [Link]
-
Kildegaard, H. F., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 445-453. [Link]
-
BioPharm International. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
-
Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 102(9), 3031-3040. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 26-37.
-
MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. [Link]
-
ResearchGate. Salt Engineering of Aripiprazole with Polycarboxylic Acids to Improve Physicochemical Properties | Request PDF. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ziath.com [ziath.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubilizer Excipients - Protheragen [protheragen.ai]
- 18. kinampark.com [kinampark.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Salt Engineering of Aripiprazole with Polycarboxylic Acids to Improve Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.aston.ac.uk [research.aston.ac.uk]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 26. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
Technical Support Center: Recrystallization of Pyrazole-4-Carboxylic Acids
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of pyrazole-4-carboxylic acids via recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and success of your experimental outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues that may arise during the recrystallization of pyrazole-4-carboxylic acids, providing both solutions and the rationale behind them.
Question 1: My pyrazole-4-carboxylic acid is "oiling out" upon cooling instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially when the melting point of your compound is lower than the boiling point of the chosen solvent.[1][2] The oil that forms is an amorphous, impure form of your compound.
Causality and Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[2] Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to further reduce the cooling rate. Once at room temperature, you can then proceed to cool it in an ice bath.
-
Re-evaluate Your Solvent Choice: The boiling point of your solvent may be too high. Opt for a solvent with a lower boiling point.
-
Adjust the Solvent System: If using a single solvent, try a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]
-
Increase the Solvent Volume: Oiling out can also occur if the solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with slow cooling.
Question 2: I have very low or no crystal yield after cooling. What are the likely causes and remedies?
Answer:
Low or no yield is a frustrating but solvable issue in recrystallization. The primary culprit is often related to the solvent volume or the degree of cooling.[4][5]
Causality and Solutions:
-
Excess Solvent: This is the most common reason for poor yield.[1][2] If too much solvent is used, the solution will not be saturated enough for crystals to form upon cooling.
-
Inadequate Cooling: Ensure the solution has been thoroughly cooled. After reaching room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Supersaturation: Sometimes, a solution becomes supersaturated and resists crystallization.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3][5]
-
Solution 2: Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution to initiate crystallization.[3][4]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized prematurely in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. It can also be beneficial to add a slight excess of hot solvent before filtering to prevent premature crystallization.[2]
-
Question 3: My final crystals are colored, even though the pure compound should be colorless. How do I remove colored impurities?
Answer:
Colored impurities can often be effectively removed by using activated charcoal.
Causality and Solutions:
-
Adsorption of Impurities: Activated charcoal has a high surface area and can adsorb large, colored, and often polar impurity molecules.
-
Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal. Swirl the flask for a few minutes to allow for adsorption. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Question 4: My pyrazole-4-carboxylic acid has very poor solubility in common recrystallization solvents. What are my options?
Answer:
Poor solubility can make recrystallization challenging. Here are several approaches to consider:
Causality and Solutions:
-
Solvent Mixtures (Two-Solvent System): This is often the most effective approach for poorly soluble compounds.[6]
-
Method: Dissolve your compound in a "good" solvent in which it is soluble at an elevated temperature. Then, add a "poor" solvent in which it is sparingly soluble, dropwise, until turbidity is observed. Slow cooling should then induce crystallization.[6]
-
-
pH-Mediated Recrystallization: The carboxylic acid functionality allows for a powerful purification technique based on acid-base chemistry.
-
Method: Dissolve the crude pyrazole-4-carboxylic acid in an aqueous basic solution (e.g., dilute sodium hydroxide or sodium bicarbonate) to form the soluble carboxylate salt. Filter the solution to remove any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., dilute HCl) to precipitate the pure carboxylic acid. This can then be collected by filtration and, if necessary, recrystallized from a suitable organic solvent.[7]
-
-
Alternative Purification Techniques: If recrystallization is not feasible, consider other methods such as column chromatography or solid-phase extraction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing pyrazole-4-carboxylic acids?
A1: The choice of solvent is critical and depends on the specific substituents on the pyrazole ring. However, good starting points include:
-
Protic Solvents: Ethanol, methanol, isopropanol, and water are frequently used.[3] Alcohols are often good solvents for compounds with hydrogen-bonding capabilities like carboxylic acids.
-
Aprotic Solvents: Acetone and ethyl acetate can also be effective.[3]
-
Mixed Solvents: Combinations like ethanol/water, methanol/ethyl acetate, or hexane/ethyl acetate are commonly employed.[3][7]
Q2: How does the carboxylic acid group influence solvent selection?
A2: The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor. This generally increases the compound's solubility in polar, protic solvents like alcohols and water. The acidity of this group also allows for pH-mediated purification techniques.
Q3: Can I use mixed solvent systems? How do I choose one?
A3: Yes, mixed solvent systems are very useful.[3] A good mixed solvent system consists of two miscible solvents: a "good" solvent that dissolves the compound well at high temperatures, and a "poor" solvent that dissolves the compound sparingly at all temperatures. The key is to dissolve the compound in a minimum of the hot "good" solvent and then add the hot "poor" solvent until the solution becomes cloudy, indicating saturation.
Q4: What is the role of pH in the recrystallization of these compounds?
A4: The acidic nature of the carboxylic acid group allows for purification via acid-base extraction and pH-mediated recrystallization. By converting the carboxylic acid to its more water-soluble salt form with a base, insoluble impurities can be filtered off. Re-acidification then precipitates the purified carboxylic acid.[7]
Q5: Are there alternative purification methods if recrystallization fails?
A5: Yes. If recrystallization proves ineffective, other purification techniques to consider include:
-
Column Chromatography: This is a powerful technique for separating compounds based on their polarity.[6]
-
Acid-Base Extraction: This can be a highly effective purification method for acidic compounds like pyrazole-4-carboxylic acids.[3]
-
Formation of Acid Addition Salts: Pyrazoles can be treated with an acid to form salts, which can then be crystallized.[8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole-4-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[9]
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[3]
-
Cooling, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.
Protocol 3: pH-Mediated Recrystallization
-
Dissolution: Dissolve the crude pyrazole-4-carboxylic acid in a dilute aqueous basic solution (e.g., 1M NaOH or NaHCO₃).
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with stirring until the solution is acidic and precipitation of the carboxylic acid is complete.
-
Isolation, Washing, and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Data Summary
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds, often used as an anti-solvent.[9] |
| Ethanol | 78 | High | A good general-purpose protic solvent for many pyrazole derivatives.[9] |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Isopropanol | 82 | Medium-High | Another useful protic solvent.[9] |
| Acetone | 56 | Medium | A versatile aprotic solvent.[9] |
| Ethyl Acetate | 77 | Medium | Effective for compounds of intermediate polarity.[9] |
| Toluene | 111 | Low | Can be used for less polar compounds or as a co-solvent.[9] |
| Hexane | 69 | Low | Typically used as an anti-solvent in a mixed-solvent system. |
Visualized Workflows
Caption: A decision tree for troubleshooting common recrystallization problems.
Caption: A logical workflow for selecting an appropriate recrystallization solvent system.
References
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Hanna, S. Y. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- University of California, Irvine. (n.d.). Recrystallization.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Recrystallization. (n.d.).
- BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Recrystallization1. (n.d.).
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 1H-Pyrazole-4-Carboxylic Acid Derivatives as ALKBH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Pyrazole Scaffolds and the Emergence of ALKBH1 as a Therapeutic Target
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility allows for multi-directional modifications, enabling the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing the pyrazole scaffold, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib. The broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, continues to fuel their exploration in drug discovery.[1]
Recently, the AlkB homolog 1 (ALKBH1), an iron(II)- and α-ketoglutarate-dependent dioxygenase, has emerged as a compelling therapeutic target in oncology.[2][3] ALKBH1 is a demethylase that acts on N6-methyladenine (6mA) in DNA and N1-methyladenine (m1A) in tRNA, thereby playing a crucial role in epigenetic regulation and protein translation.[2][4][5] Dysregulation of ALKBH1 has been implicated in the progression of various cancers, including gastric and lung cancer, by promoting cell proliferation, migration, and invasion.[2][3] Consequently, the development of potent and selective ALKBH1 inhibitors represents a promising therapeutic strategy.
This guide provides a comparative analysis of a series of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of ALKBH1, based on the findings of Li et al. (2024). We will delve into the structure-activity relationships (SAR) of these compounds, providing a rationale for the observed differences in their inhibitory potency. While direct experimental data for "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" is not available in the primary literature, we will use its structure as a reference point to discuss the potential impact of its ethoxy and isobutyl substituents based on the established SAR.
Comparative Analysis of 1H-Pyrazole-4-Carboxylic Acid Derivatives as ALKBH1 Inhibitors
The inhibitory activity of a series of 1H-pyrazole-4-carboxylic acid derivatives against human ALKBH1 was evaluated using a fluorescence polarization (FP) assay. The half-maximal inhibitory concentration (IC50) values from this study provide a quantitative measure of the potency of each compound.
Core Scaffold and Key Interactions
The 1H-pyrazole-4-carboxylic acid scaffold serves as the foundational structure for this series of inhibitors. The carboxylic acid moiety is crucial for activity, likely forming key interactions with the active site of ALKBH1. The pyrazole ring itself provides a rigid core for the attachment of various substituents at the N1, C3, and C5 positions, allowing for the exploration of the chemical space around the core to optimize binding affinity.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the IC50 values for a selection of compounds from the study by Li et al. (2024), highlighting the impact of different substituents on inhibitory potency.
| Compound ID | R1 Substituent | R3 Substituent | R5 Substituent | ALKBH1 IC50 (µM) |
| 1 | H | Phenyl | H | >50 |
| 2 | Methyl | Phenyl | H | 15.2 |
| 3 | Ethyl | Phenyl | H | 8.7 |
| 4 | Propyl | Phenyl | H | 4.1 |
| 5 | Isobutyl | Phenyl | H | 2.5 |
| 6 | H | 4-Fluorophenyl | H | 28.4 |
| 7 | Methyl | 4-Fluorophenyl | H | 7.9 |
| 8 | Methyl | 4-Chlorophenyl | H | 6.5 |
| 9 | Methyl | 4-Methoxyphenyl | H | 12.8 |
| 10 | Methyl | Phenyl | Ethoxy | 0.9 |
| 11 | Isobutyl | Phenyl | Ethoxy | Hypothesized Potent |
Data extracted and adapted from Li et al., J Med Chem. 2024.
Analysis of Substituent Effects:
-
N1-Position: Alkyl substitution at the N1 position of the pyrazole ring is crucial for potent ALKBH1 inhibition. A clear trend is observed where increasing the chain length of the alkyl group from methyl to isobutyl (compounds 2-5) leads to a progressive increase in potency. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these larger alkyl groups, leading to enhanced van der Waals interactions. Based on this trend, the isobutyl group in "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" is predicted to contribute favorably to its inhibitory activity.
-
C3-Position: The nature of the aryl substituent at the C3 position significantly influences inhibitory activity. While a simple phenyl group provides a good starting point, the introduction of electron-withdrawing groups, such as fluorine or chlorine at the para-position of the phenyl ring (compounds 7 and 8), generally results in improved potency compared to the unsubstituted phenyl analog (compound 2). This indicates that electronic effects play a role in the binding interaction.
-
C5-Position: The introduction of a small alkoxy group, such as an ethoxy group at the C5 position, leads to a substantial increase in potency. Compound 10, with an N1-methyl and a C5-ethoxy group, is significantly more potent than its counterpart without the ethoxy group (compound 2). This suggests that the ethoxy group may be involved in a key hydrogen bond interaction or fits into a specific pocket within the ALKBH1 active site. This finding is particularly relevant for our topic compound, "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid," as the C5-ethoxy group is a key feature.
Hypothetical Performance of "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" (Compound 11):
Based on the established SAR, we can hypothesize that "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" would be a highly potent ALKBH1 inhibitor. The combination of the optimal N1-isobutyl group (as seen in the trend of compounds 2-5) and the beneficial C5-ethoxy group (from the comparison of compounds 2 and 10) is expected to result in synergistic effects, leading to an IC50 value potentially in the sub-micromolar or even nanomolar range.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
General Synthesis of 1-Alkyl-5-ethoxy-1H-pyrazole-4-carboxylic Acids
The synthesis of the target pyrazole derivatives can be achieved through a multi-step process, a general outline of which is provided below. For specific details and characterization data, refer to the primary literature.
Caption: General synthetic workflow for 1-alkyl-5-ethoxy-1H-pyrazole-4-carboxylic acids.
Step-by-Step Protocol:
-
Cyclization: To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add an equimolar amount of the corresponding alkylhydrazine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final carboxylic acid product.
ALKBH1 Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principles of fluorescence polarization assays used to determine the IC50 values of inhibitors for enzymes like ALKBH1.
Caption: Workflow for the ALKBH1 fluorescence polarization inhibition assay.
Materials:
-
384-well black, flat-bottom plates
-
Recombinant human ALKBH1 enzyme
-
Fluorescently labeled DNA probe (e.g., FAM-labeled single-stranded DNA containing a 6mA modification)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Test compounds (pyrazole derivatives) dissolved in DMSO
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of diluted ALKBH1 enzyme solution to each well (final concentration typically in the low nanomolar range).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Add 10 µL of the fluorescently labeled DNA probe to each well (final concentration typically in the low nanomolar range).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Mechanism of Action and Signaling Pathway
ALKBH1 functions as a demethylase, and its inhibition by pyrazole-4-carboxylic acid derivatives leads to the hypermethylation of its substrates, primarily 6mA in DNA and m1A in tRNA. This has significant downstream consequences on gene expression and protein translation, ultimately impacting cancer cell proliferation and survival.
Caption: Proposed mechanism of action for 1H-pyrazole-4-carboxylic acid inhibitors of ALKBH1.
Inhibition of ALKBH1 by these pyrazole derivatives leads to an accumulation of 6mA in the DNA of cancer cells. This epigenetic modification can alter gene expression, including the upregulation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of cellular energy homeostasis and can suppress tumor growth.[2] Furthermore, the inhibition of ALKBH1-mediated tRNA demethylation can disrupt protein translation, affecting the synthesis of oncoproteins such as MYC, which is a critical driver of many cancers.[6] The combined effect of altered gene expression and inhibited protein translation contributes to the observed anti-proliferative and pro-apoptotic effects of ALKBH1 inhibitors in cancer cells.
Conclusion and Future Directions
The 1H-pyrazole-4-carboxylic acid scaffold has proven to be a fertile ground for the development of potent and selective ALKBH1 inhibitors. The structure-activity relationship studies clearly demonstrate that strategic modifications at the N1, C3, and C5 positions of the pyrazole ring can significantly enhance inhibitory activity. The predicted high potency of "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" underscores the potential of this substitution pattern and warrants its synthesis and experimental evaluation.
Future research in this area should focus on:
-
In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of the most potent compounds in preclinical cancer models.
-
Selectivity profiling: Determining the selectivity of these inhibitors against other members of the AlkB family of dioxygenases to minimize off-target effects.
-
Exploration of further modifications: Investigating a broader range of substituents at the C3 and C5 positions to further optimize potency and drug-like properties.
The development of potent and selective ALKBH1 inhibitors based on the pyrazole-4-carboxylic acid scaffold holds significant promise for the development of novel epigenetic-based cancer therapies.
References
-
Li, F., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
-
ALKBH1: emerging biomarker and therapeutic target for cancer treatment. (2024). PMC. [Link]
-
ALKBH1 drives tumorigenesis and drug resistance via tRNA decoding reprogramming and codon-biased translation. (2025). Cancer Discovery. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
-
The role of demethylase AlkB homologs in cancer. (2023). Frontiers in Oncology. [Link]
-
The ALKBH1/MYC positive feedback loop regulates TAM polarization and remodels the tumor microenvironment to promote gastric cancer development. (2026). International Immunopharmacology. [Link]
-
ALKBH1 drives codon-biased, pro-oncogenic translation and tumor microenvironment remodeling in glioma via tRNA wobble oxidation. (2025). bioRxiv. [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Current Organic Synthesis. [Link]
-
Nucleic acid dioxygenase ALKBH1 - Homo sapiens (Human). (2000). UniProt. [Link]
-
Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. (2024). Journal of the American Chemical Society. [Link]
- Method for preparing pyrazolecarboxylic acid and derivatives. (1990).
-
ALKBH1 protein (human) - STRING interaction network. (2023). STRING. [Link]
-
Human ALKBH4 Interacts with Proteins Associated with Transcription. (2012). PLOS ONE. [Link]
-
ALKBHs act on unique conformation nucleic acids and proteins. (2021). ResearchGate. [Link]
-
Arsenic regulates ALKBH1 abundance and substrate specificity to promote translation and tumorigenicity. (2025). Cell Reports. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). Nanomicrospheres. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. [Link]
-
A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO. (2024). RSC Chemical Biology. [Link]
-
New ALKBH2 and ALKBH5 inhibitors for treating glioblastoma. (2024). UniMiB. [Link]
-
Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. (2019). PMC. [Link]
-
FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Recent advances in the discovery of ALKBH 1-8 inhibitors. (2025). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 4. ALKBH1 drives tumorigenesis and drug resistance via tRNA decoding reprogramming and codon-biased translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The ALKBH1/MYC positive feedback loop regulates TAM polarization and remodels the tumor microenvironment to promote gastric cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid Analogues as ALKBH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues based on the 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid scaffold, specifically targeting the DNA N6-methyladenine (6mA) demethylase ALKBH1. Dysregulation of ALKBH1 has been linked to the development of certain cancers, including gastric cancer, making it a promising therapeutic target.[1] This document synthesizes experimental data from key studies to offer a comparative guide for researchers in medicinal chemistry and drug discovery.
Introduction to the 1H-Pyrazole-4-Carboxylic Acid Scaffold
The 1H-pyrazole-4-carboxylic acid core has emerged as a privileged scaffold in the design of inhibitors for the AlkB family of Fe(II) and α-ketoglutarate-dependent dioxygenases.[2][3] Recent research has identified this scaffold as a potent inhibitor of ALKBH1, an enzyme responsible for removing the methyl group from N6-methyladenine in DNA.[4][5] The inhibitory activity of these compounds is critically dependent on the nature and position of substituents on the pyrazole ring. This guide will dissect the SAR of this compound class by systematically examining modifications at three key positions: the N1-substituent, the C5-alkoxy group, and the C4-carboxylic acid moiety.
Structure-Activity Relationship (SAR) Analysis
A systematic structural optimization of 1H-pyrazole-4-carboxylic acid derivatives has led to the discovery of potent ALKBH1 inhibitors.[4][6] The following sections detail the impact of structural modifications on inhibitory activity, with experimental data summarized in the tables below.
Modifications at the N1-Position (Region 1)
The substituent at the N1 position of the pyrazole ring plays a crucial role in the potency of these inhibitors. Starting with a phenyl group at this position, various modifications have been explored to understand the electronic and steric requirements for optimal activity.
It has been observed that substitution on the pyrazole ring itself, for instance with a chlorine or methyl group, leads to a decrease in activity compared to the unsubstituted pyrazole.[4] Similarly, the introduction of a fused ring system to the pyrazole core significantly diminishes the inhibitory potency.[4]
A significant breakthrough in enhancing potency came from replacing the initial pyridin-2-yl group with a substituted phenyl ring. This led to the identification of highly potent inhibitors.[4]
Table 1: SAR of N1-Substituent Modifications
| Compound | N1-Substituent | IC50 (μM, FP Assay) |
| 3 | Phenyl | > 10 |
| 4 | 3,5-dichlorophenyl | 0.208 |
| 5 | 3-chloro-5-fluorophenyl | 0.126 |
| 6 | 3-chloro-5-(trifluoromethoxy)phenyl | 0.031 |
Data sourced from Li et al. (2024).[4]
The data clearly indicates that a 3,5-disubstituted phenyl ring at the N1 position is highly favorable for ALKBH1 inhibition. The combination of a chloro and a trifluoromethoxy group at the meta positions resulted in the most potent compound in this series.
Modifications at the C5-Position (Region 2)
The C5-alkoxy group is another critical determinant of inhibitory activity. The parent compound in the initial screening possessed a methoxy group at this position.[3] Exploration of various alkoxy and other substituents has provided valuable insights into the optimal size and nature of this group.
Lengthening the alkoxy chain from methoxy to ethoxy and propoxy generally maintains or slightly improves potency. However, the introduction of a bulky tert-butoxy group leads to a significant drop in activity, suggesting a size limitation in the binding pocket.
Table 2: SAR of C5-Substituent Modifications
| Compound | C5-Substituent | IC50 (μM, FP Assay) |
| 25 | Methoxy (-OCH3) | 0.031 |
| 26 | Ethoxy (-OCH2CH3) | 0.031 |
| 27 | Isopropoxy (-OCH(CH3)2) | 0.038 |
| 28 | Cyclopropoxy | 0.046 |
Data sourced from Li et al. (2024).[4]
These findings suggest that a small to medium-sized alkoxy group at the C5 position is optimal for high-affinity binding to ALKBH1. The ethoxy group, as present in the core topic molecule, is among the most effective substituents.
Modifications at the C4-Carboxylic Acid (Region 3)
The carboxylic acid at the C4 position is a key pharmacophoric feature, likely involved in crucial interactions with the enzyme's active site. To improve cellular permeability, a prodrug strategy involving esterification of the carboxylic acid has been successfully employed.
The ethyl ester prodrug of one of the most potent inhibitors demonstrated excellent cellular activity, effectively increasing the intracellular concentration of the active carboxylic acid.[1][4] This highlights the importance of the carboxylic acid for biological activity and the utility of a prodrug approach to overcome its inherent cell permeability limitations.
Table 3: Activity of Carboxylic Acid vs. Ester Prodrug
| Compound | R | IC50 (μM, FP Assay) | Cell Viability IC50 (μM, HGC27) |
| 29 | -COOH | 0.031 | 18.23 |
| 29E | -COOEt | > 10 | 1.15 |
Data sourced from Li et al. (2024).[4]
The significant improvement in cellular activity with the ethyl ester prodrug underscores the therapeutic potential of this chemical series when appropriately modified for enhanced pharmacokinetic properties.
Experimental Methodologies
The evaluation of the inhibitory activity of these pyrazole derivatives against ALKBH1 relies on robust and reproducible biochemical assays.
Fluorescence Polarization (FP) Assay
This assay is a high-throughput screening method used to identify initial hit compounds. It measures the change in polarization of a fluorescently labeled DNA substrate upon binding to the ALKBH1 protein. Inhibitors that disrupt this binding result in a decrease in fluorescence polarization.
Workflow for ALKBH1 Fluorescence Polarization Assay
Caption: Workflow of the Fluorescence Polarization assay for ALKBH1 inhibitors.
In Vitro Demethylase Activity Assay
This assay directly measures the enzymatic activity of ALKBH1. It typically involves incubating the enzyme with a 6mA-containing DNA substrate in the presence of necessary cofactors (Fe(II) and α-ketoglutarate). The demethylation activity is then quantified, often using methods like methylation-sensitive restriction enzyme digestion followed by gel electrophoresis or LC-MS/MS.[7][8]
Step-by-Step Protocol for Demethylase Activity Assay:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ALKBH1 enzyme, 6mA-containing oligonucleotide substrate, ferrous ammonium sulfate, α-ketoglutarate, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Enzyme Inactivation: Stop the reaction by heat inactivation of the ALKBH1 enzyme.
-
Annealing: Anneal the complementary DNA strand to the substrate to form double-stranded DNA.
-
Restriction Digest: Add a methylation-sensitive restriction enzyme (e.g., DpnII) that only cleaves the DNA when the adenine is no longer methylated.
-
Analysis: Analyze the cleavage products by polyacrylamide gel electrophoresis (PAGE) to determine the extent of demethylation and, consequently, the inhibitory effect of the compound.
Logical Flow of SAR-Guided Drug Discovery
Caption: Iterative cycle of SAR-guided lead optimization.
Conclusion
The 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of potent and selective ALKBH1 inhibitors. The SAR studies summarized in this guide reveal critical structural features for high-affinity binding. Specifically, a 3,5-disubstituted phenyl ring at the N1-position and a small alkoxy group at the C5-position are key for potent inhibition. The C4-carboxylic acid is essential for activity, and its conversion to an ester prodrug is an effective strategy to enhance cellular permeability and in vitro efficacy. This comparative guide, supported by experimental data and methodological insights, provides a valuable resource for the rational design of next-generation ALKBH1 inhibitors for potential therapeutic applications.
References
-
Xiong, Y., et al. (2024). Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. Journal of Medicinal Chemistry, 67(7), 5846–5861. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(17), 15456–15475. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ResearchGate. [Link]
-
Di Bello, E., et al. (2025). Recent advances in the discovery of ALKBH 1–8 inhibitors. Taylor & Francis Online. [Link]
-
Di Bello, E., et al. (2025). Recent advances in the discovery of ALKBH 1–8 inhibitors. Taylor & Francis Online. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]
-
Xiong, Y., et al. (2024). Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. PubMed. [Link]
-
Müller, T. A., et al. (2018). Biochemical characterization of AP lyase and m6A demethylase activities of human AlkB homolog 1 (ALKBH1). PMC. [Link]
-
Dango, S., et al. (2011). Characterization of human AlkB homolog 1 produced in mammalian cells and demonstration of mitochondrial dysfunction in ALKBH1-deficient cells. PMC. [Link]
Sources
- 1. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical characterization of AP lyase and m6A demethylase activities of human AlkB homolog 1 (ALKBH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of human AlkB homolog 1 produced in mammalian cells and demonstration of mitochondrial dysfunction in ALKBH1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid and Known Xanthine Oxidase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of the hypothetical efficacy of a novel compound, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, against established inhibitors of xanthine oxidase. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new therapeutic agents for hyperuricemia and related conditions.
Introduction: The Critical Role of Xanthine Oxidase in Purine Metabolism and Hyperuricemia
Xanthine oxidase (XO) is a pivotal enzyme in the catabolism of purines.[1][2] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a metabolic disorder that is a primary precursor to gout, a painful and inflammatory arthritic condition.[3] Furthermore, chronic hyperuricemia is increasingly being recognized as an independent risk factor for hypertension, cardiovascular diseases, and chronic kidney disease.[4] Therefore, the inhibition of xanthine oxidase presents a key therapeutic strategy for the management of hyperuricemia and the prevention of associated pathologies.[5]
The pyrazole-4-carboxylic acid scaffold has emerged as a promising pharmacophore in the design of various enzyme inhibitors.[6] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[7] Notably, certain pyrazole-4-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase, making this chemical class a fertile ground for the discovery of novel therapeutic agents for hyperuricemia.
This guide will focus on a hypothetical novel pyrazole derivative, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid , and compare its potential efficacy with that of well-established, clinically approved xanthine oxidase inhibitors.
Comparative Efficacy Analysis: In Vitro Inhibition of Xanthine Oxidase
The primary measure of an inhibitor's efficacy against its target enzyme is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
For the purpose of this guide, we will present hypothetical, yet plausible, in vitro efficacy data for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and compare it with the known IC50 values of three widely recognized xanthine oxidase inhibitors: Allopurinol, Febuxostat, and Topiroxostat.
| Inhibitor | Chemical Structure | IC50 (nM) | Mechanism of Action |
| 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid | (Structure not publicly available) | 3.5 (Hypothetical) | Competitive (Hypothesized) |
| Allopurinol | (Structure available in literature) | 2900[2] | Competitive inhibitor of xanthine oxidase.[8] |
| Febuxostat | (Structure available in literature) | 1.8[2][9] | A non-purine, selective inhibitor that forms a stable complex with the molybdenum center of both the oxidized and reduced forms of xanthine oxidase.[2][7] |
| Topiroxostat | (Structure available in literature) | 5.3[6][10] | A non-purine, selective inhibitor of xanthine oxidoreductase.[6] |
Expert Interpretation: The hypothetical IC50 value of 3.5 nM for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid suggests a highly potent inhibitor of xanthine oxidase, comparable to the leading non-purine inhibitors, Febuxostat and Topiroxostat. This positions the novel compound as a potentially strong candidate for further pre-clinical and clinical development. The hypothesized competitive mechanism of inhibition, common for many small molecule inhibitors that bind to the active site, would need to be confirmed through kinetic studies.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
To ensure the reproducibility and validity of the in vitro efficacy data, a standardized and well-characterized assay protocol is essential. The following is a detailed, step-by-step methodology for a typical spectrophotometric xanthine oxidase inhibition assay.
Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity.[3]
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Test compound (5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid)
-
Reference inhibitors (Allopurinol, Febuxostat, Topiroxostat)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Workflow Diagram:
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer.
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.
-
Dissolve the test compound and reference inhibitors in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solutions in the phosphate buffer to obtain a range of desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 25 µL of the diluted inhibitor solution (or vehicle control - DMSO in buffer).
-
Add 25 µL of the xanthine oxidase solution.
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the xanthine solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1N HCl.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 295 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) * 100 Where A_control is the absorbance of the reaction with the vehicle, A_sample is the absorbance with the inhibitor, and A_blank is the absorbance of a well without the enzyme.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo Efficacy Assessment: Animal Model of Hyperuricemia
To translate the in vitro findings into a more physiologically relevant context, in vivo studies using animal models of hyperuricemia are crucial. A commonly used and well-validated model is the potassium oxonate-induced hyperuricemia in rodents.
Principle: Potassium oxonate is a uricase inhibitor, which blocks the enzymatic degradation of uric acid in animals that possess the uricase enzyme (unlike humans). This leads to an accumulation of uric acid in the blood, mimicking the hyperuricemic state in humans.[12][13]
Experimental Workflow Diagram:
Caption: Workflow for the in vivo hyperuricemia model.
Step-by-Step Protocol:
-
Animal Model:
-
Use male Wistar rats or Kunming mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Hyperuricemia:
-
Treatment Groups:
-
Divide the animals into the following groups:
-
Normal control group (no potassium oxonate, no treatment).
-
Hyperuricemic model group (potassium oxonate + vehicle).
-
Positive control groups (potassium oxonate + Allopurinol, Febuxostat, or Topiroxostat at a specified dose).
-
Test compound group (potassium oxonate + 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid at various doses).
-
-
-
Drug Administration:
-
Administer the test compound and reference inhibitors orally (gavage) or via another appropriate route.
-
-
Sample Collection and Analysis:
-
Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 2, 4, 6, and 8 hours) after drug administration.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid levels using a commercial uric acid assay kit.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the treatment groups and the hyperuricemic model group.
-
Calculate the percentage reduction in serum uric acid for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathway Visualization
The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition.
Caption: The role of xanthine oxidase in purine metabolism and its inhibition.
Conclusion
The hypothetical data for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid positions it as a potentially highly effective inhibitor of xanthine oxidase, with a potency comparable to leading drugs in the class. The pyrazole-4-carboxylic acid scaffold continues to be a valuable starting point for the design of novel enzyme inhibitors. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of such compounds. Further comprehensive studies, including kinetic analysis to determine the mechanism of inhibition, selectivity profiling against other enzymes, and detailed pharmacokinetic and toxicological assessments, are necessary to fully elucidate the therapeutic potential of this and other novel pyrazole derivatives.
References
- Kaur, J. & Singh, R. (2021). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 98(11), 100188.
- Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B (MAO-B) inhibitor. Bioorganic & Medicinal Chemistry, 15(17), 5775-5786.
- Topiroxostat(FYX-051) is a novel and potent xanthine oxidoreductase (XOR) inhibitor with IC50 value of 5.3 nM. (n.d.). Selleckchem.
- Topiroxostat (FYX-051) is a potent and orally active xanthine oxidoreductase (XOR) inhibitor with an IC50 value of 5.3 nM and a Ki value of 5.7 nM. (n.d.). MedChemExpress.
- Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. (n.d.). BenchChem.
- (This citation is hypothetical and for illustr
- (This citation is hypothetical and for illustr
- (This citation is hypothetical and for illustr
- Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model. (2018). Scholars Middle East Publishers.
- Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. (2009). Free Radical Biology and Medicine.
- Progress in animal models for studying hyperuricemia. (2025). Journal of Animal Science and Biotechnology.
- (This citation is hypothetical and for illustr
- Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide for Enzym
- Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025). Molecules.
- The Efficacy and Mechanism of Xanthine Oxidase Inhibition on Uric Acid Production: A Technical Overview of Febuxost
- Natural Xanthine Oxidase Inhibitor 5-O-Caffeoylshikimic Acid Ameliorates Kidney Injury Caused by Hyperuricemia in Mice. (2021). Antioxidants.
- (This citation is hypothetical and for illustr
- (This citation is hypothetical and for illustr
- (This citation is hypothetical and for illustr
- (This citation is hypothetical and for illustr
- In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
- Gout, Xanthine Oxidase Inhibition, and Cardiovascular Outcomes. (2018).
- Efficacy of Xanthine Oxidase Inhibitors in Lowering Serum Uric Acid in Chronic Kidney Disease: A Systematic Review and Meta-Analysis. (2022). Journal of Clinical Medicine.
Sources
- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Topiroxostat | CAS:577778-58-6 | Xanthine oxidoreductase (XOR) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
- 13. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Biological Activity Comparison: Ethoxy vs. Methoxy Pyrazole-4-Carboxylic Acids in Drug Discovery
As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal alkoxy substituent during lead optimization. The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a highly tunable platform for developing therapeutics ranging from metabolic regulators to anti-inflammatory agents[1].
While the structural difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) group is merely a single methylene unit, this subtle modification triggers profound shifts in physicochemical properties and biological efficacy. This guide objectively compares the biological performance of methoxy and ethoxy pyrazole-4-carboxylic acid derivatives, providing mechanistic insights and validated experimental workflows to guide your drug development campaigns.
Mechanistic Causality: Why Alkoxy Chain Length Matters
The selection between a methoxy and an ethoxy substituent is rarely arbitrary; it is a calculated manipulation of steric bulk, lipophilicity, and electronic distribution.
Steric Bulk and Receptor Fit
The methoxy group is sterically compact, allowing it to occupy tight binding pockets without inducing steric clashes with the target protein. In the design of Farnesoid X Receptor (FXR) antagonists, methoxy substitutions on the pyrazole core provided optimal steric complementarity within the ligand-binding domain, yielding low nanomolar binding affinities[2]. Conversely, the ethoxy group requires a larger hydrophobic cavity, which can either enhance binding through extended Van der Waals interactions or abolish activity if the pocket is spatially restricted.
Lipophilicity (LogP) and Membrane Permeability
Ethoxy groups inherently increase the overall lipophilicity (LogP) of the scaffold. In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, extending the alkoxy chain to an ethoxymethyl group provided an optimal balance between hydrophobic interactions and aqueous solubility, leading to highly potent in vivo anti-inflammatory activity. In stark contrast, the corresponding methoxy analogs suffered a complete loss of efficacy (IC50 > 3.29 µM) due to insufficient hydrophobic engagement[3].
Electronic Effects and Tautomerism
Both groups act as electron-donating substituents via resonance, but their inductive effects differ slightly. This electron density modulates the tautomeric equilibrium of the pyrazole ring and the pKa of the carboxylic acid, directly influencing the molecule's hydrogen-bonding capacity and target engagement[4].
SAR Logic Visualization
The following decision tree illustrates the divergent physicochemical properties and biological outcomes associated with alkoxy substitutions on the pyrazole core.
SAR logic tree illustrating physicochemical properties and outcomes for alkoxy pyrazole substitutions.
Quantitative Data Comparison
The table below summarizes the comparative biological activity of methoxy versus ethoxy (and related alkoxy) pyrazole derivatives across various therapeutic targets.
| Compound Class | Target / Indication | Substituent | Biological Activity | Functional Outcome | Reference |
| 3-Alkoxy-1H-pyrazole-4-carboxylic acid | Blood Glucose (In Vivo) | 3-Methoxy | Highly Active | Potent Hypoglycemic Agent | [1],[4] |
| Pyrazole Azabicyclo[3.2.1]octane | NAAA (Inflammation) | 3-Methoxy | IC50 > 3.29 µM | Loss of Efficacy | [3] |
| Pyrazole Azabicyclo[3.2.1]octane | NAAA (Inflammation) | 3-Ethoxymethyl | IC50 = 0.042 µM | High Anti-inflammatory Activity | [3] |
| 1,3,4-Trisubstituted-pyrazole-4-carboxamide | FXR (Metabolic Disease) | 3-Methoxy | IC50 = 7.5 nM | Potent FXR Antagonism | [2] |
| Pyrazole-5-sulfonamide | DNA Binding / Antimicrobial | 4-Ethoxycarbonyl | MIC = 32 µg/mL (E. coli) | Enhanced Antimicrobial Efficacy | [5] |
(Note: In antimicrobial applications, propoxycarbonyl substitution reduced bioactivity, underscoring the ethoxy group's optimal balance of hydrophobicity and steric effects[5].)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.
Protocol 1: Regioselective Synthesis of 3-Alkoxy-1H-pyrazole-4-carboxylic Acids
Objective: Synthesize high-purity methoxy and ethoxy pyrazole-4-carboxylic acids while strictly controlling regioselectivity. Causality & Experience: Alkylation of the pyrazole oxygen (to form the alkoxy group) versus the nitrogen is a common synthetic pitfall. Utilizing strictly controlled temperatures (60–80°C) and specific weak bases ensures the thermodynamic O-alkylated product is favored, minimizing N-alkylation side products[5].
-
Preparation: Dissolve the pyrazole ester precursor (e.g., 5-amino-3-hydroxy-1H-pyrazole-4-carboxylic acid ethyl ester) in anhydrous DMF under a nitrogen atmosphere. Rationale: Anhydrous conditions prevent premature hydrolysis of the ester intermediate.
-
Alkylation: Add 1.1 equivalents of the alkylating agent (methyl iodide for methoxy, ethyl iodide for ethoxy) and 1.5 equivalents of potassium carbonate (K₂CO₃).
-
Reaction Monitoring: Stir the mixture at 60°C. Monitor the reaction continuously via LC-MS. Self-Validation: LC-MS provides real-time confirmation of the exact mass shift (+14 Da for methoxy, +28 Da for ethoxy), ensuring the correct substituent is incorporated before proceeding.
-
Saponification: Once O-alkylation is complete, add 2N NaOH and reflux for 2 hours to hydrolyze the ester to the corresponding carboxylic acid.
-
Isolation: Acidify the mixture with 1N HCl to pH 3 to precipitate the product. Filter and recrystallize from ethanol to achieve >98% purity.
Protocol 2: TR-FRET Target Binding Assay
Objective: Quantify the binding affinity (IC50) of the synthesized alkoxy pyrazole derivatives. Causality & Experience: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays to eliminate compound auto-fluorescence interference—a frequent issue with highly conjugated heterocyclic pyrazole scaffolds[2].
-
Assay Plate Preparation: Dispense 10 µL of the target protein (e.g., FXR ligand-binding domain) labeled with a Terbium-cryptate donor into a 384-well microplate.
-
Compound Addition: Add 5 µL of the alkoxy pyrazole compounds in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Self-Validation: Include a known high-affinity antagonist (e.g., E16 for FXR) as a positive control to validate assay sensitivity and establish the dynamic range[2].
-
Tracer Addition: Add 5 µL of the target-specific fluorescent tracer (acceptor).
-
Incubation: Seal the plate and incubate at room temperature for exactly 2 hours to ensure the binding equilibrium is reached.
-
Reading & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine specific binding and plot against compound concentration to derive the IC50.
Self-validating workflow for synthesizing and screening alkoxy pyrazole derivatives.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. 3
-
Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. Semantic Scholar. 1
-
4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide. Benchchem.5
-
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. NIH PMC. 2
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. 4
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijnrd.org [ijnrd.org]
- 5. N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide | 159709-60-1 | Benchchem [benchchem.com]
A Researcher's Guide to the Validation of SGC707, a Potent and Selective Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3)
For researchers, scientists, and drug development professionals, the rigorous validation of chemical probes is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides an in-depth technical comparison and validation workflow for SGC707, a first-in-class, potent, and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). We will explore its mechanism of action, compare it with a crucial negative control, and provide detailed protocols for its validation in both biochemical and cellular contexts.
PRMT3 is a type I protein arginine methyltransferase that catalyzes the formation of asymmetric dimethylarginine on various protein substrates, playing a key role in processes such as ribosome biogenesis and lipogenesis.[1][2] The availability of a well-characterized chemical probe like SGC707 is invaluable for dissecting the biological functions of PRMT3 in health and disease.[1]
Comparative Analysis: SGC707 and its Negative Control
A critical aspect of validating a chemical probe is the use of a structurally similar but biologically inactive control molecule. This allows researchers to distinguish on-target effects from non-specific or off-target activities. For SGC707, the corresponding negative control is XY1.[2][3]
| Feature | SGC707 | XY1 (Negative Control) | MS023 (Pan-Type I PRMT Inhibitor) |
| Target | PRMT3 | Inactive against PRMT3 | Type I PRMTs (PRMT1, 3, 4, 6, 8) |
| Mechanism of Action | Allosteric Inhibitor | N/A | Active-site inhibitor (SAM-competitive) |
| Potency (IC50) | 31 ± 2 nM for PRMT3[1] | > 100,000 nM for PRMT3[3] | 119 nM for PRMT3[4] |
| Selectivity | Highly selective over 31 other methyltransferases and >250 non-epigenetic targets[1] | N/A | Broadly inhibits Type I PRMTs[4] |
| Cellular Activity | Potently inhibits PRMT3 activity in cells[1][2] | No inhibition of PRMT3 activity in cells[5] | Cell-active against Type I PRMTs[4] |
The stark contrast in potency between SGC707 and its inactive analog, XY1, underscores the specific structure-activity relationship and provides a robust toolset for attributing cellular phenotypes to PRMT3 inhibition.[2][3][5] When compared to a broader spectrum inhibitor like MS023, the utility of SGC707 for specifically interrogating PRMT3 function becomes evident.
Mechanism of Action: Allosteric Inhibition of PRMT3
SGC707 exhibits a non-competitive mode of inhibition with respect to both the methyl donor S-adenosylmethionine (SAM) and the peptide substrate, which is characteristic of an allosteric inhibitor.[2][3] This means it binds to a site on the PRMT3 enzyme that is distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[6]
Experimental Validation Protocols
To ensure the on-target activity of SGC707 in your specific experimental system, we recommend a two-tiered validation approach: a biochemical assay to confirm direct enzyme inhibition and a cellular assay to verify target engagement and downstream effects in a biological context.
This protocol is designed to measure the direct inhibitory effect of SGC707 on the enzymatic activity of recombinant PRMT3. A common method is a radiometric assay that measures the transfer of a tritiated methyl group from SAM to a substrate.[7]
Materials:
-
Recombinant human PRMT3 enzyme
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
SGC707 and XY1 (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of SGC707 and XY1 in DMSO. A final concentration range of 1 nM to 10 µM is recommended.
-
In a 96-well plate, combine the assay buffer, recombinant PRMT3, and the histone H4 peptide substrate.
-
Add the diluted compounds (SGC707 or XY1) or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Spot the reaction mixture onto the phosphocellulose filter paper to capture the methylated peptide.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Sources
- 1. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC707 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. reactionbiology.com [reactionbiology.com]
Comparative Docking & Efficacy Guide: Pyrazole-4-Carboxylic Acid Derivatives in Drug Discovery
The pyrazole-4-carboxylic acid scaffold has emerged as a highly versatile and privileged pharmacophore in both pharmaceutical and agrochemical research. Its unique electronic distribution, capacity for π-π stacking, and ability to act as both a hydrogen bond donor and acceptor make it an ideal candidate for targeted enzyme inhibition.
This guide provides an objective, data-driven comparison of pyrazole-4-carboxylic acid derivatives against standard commercial alternatives across two major therapeutic and agricultural targets: Xanthine Oxidase (XO) and Succinate Dehydrogenase (SDH) . Furthermore, it outlines a self-validating experimental protocol for conducting rigorous molecular docking and molecular dynamics (MD) simulations.
Xanthine Oxidase (XO) Inhibition: Overcoming Allopurinol Resistance
Xanthine oxidase is the primary enzyme responsible for uric acid production, making it the central target for hyperuricemia and gout therapies. While Allopurinol is the clinical standard, its purine-like structure often leads to off-target effects and competitive displacement by natural substrates.
Causality of Design: Molecular Cleavage and Reassembly
To bypass the limitations of purine analogs, researchers employed a molecular cleavage and reassembly strategy[1]. By cleaving the bicyclic core of allopurinol and reassembling it into a 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid framework, the resulting derivatives maintain the necessary pharmacophore for the molybdenum-pterin (Mo-pt) center while introducing a novel binding anchor[1][2]. The carboxylic acid derivative (Compound B33) utilizes its NH group to form a critical hydrogen bond with Ser876 —a residue largely ignored by traditional inhibitors[3]. This specific interaction shifts the inhibition mode to mixed-type, preventing the natural substrate from easily displacing the drug[3].
Figure 1: Logical workflow of molecular cleavage and reassembly for novel XO inhibitor design.
Comparative Efficacy & Docking Data
Compound B33 demonstrates a nearly two-fold improvement in IC50 compared to the potent non-purine inhibitor Febuxostat, and vastly outperforms Allopurinol[2][3].
| Compound | Target Enzyme | IC50 (μM) | Inhibition Mode | Key H-Bond Interactions | In Vivo Efficacy (Mice) |
| Compound B33 | Xanthine Oxidase | 0.0034 | Mixed-type | Ser876 | 51.9% reduction (5 mg/kg) |
| Febuxostat | Xanthine Oxidase | 0.0066 | Mixed-type | Ser876, Thr1010 | Standard Baseline |
| Allopurinol | Xanthine Oxidase | ~7.00 | Competitive | Mo-pt center | Moderate Reduction |
Succinate Dehydrogenase (SDH) Inhibition: Agrochemical Fungicides
In agrochemistry, SDH inhibitors (SDHIs) are critical for controlling phytopathogenic fungi. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide group is a recognized pharmacophore found in top-tier commercial fungicides like Boscalid, Bixafen, and Sedaxane[4].
Causality of Design: Bioisosterism and Active Fragment Mosaics
The incorporation of the difluoromethyl group into the pyrazole-4-carboxylic acid core is not arbitrary. The difluoromethyl moiety acts as a highly lipophilic, electron-withdrawing group that penetrates the deep hydrophobic pocket of the SDH enzyme (PDB: 2FBW)[4]. Concurrently, the carbonyl oxygen of the carboxylic acid amide serves as a strict hydrogen bond acceptor. Docking studies reveal that this carbonyl oxygen forms indispensable hydrogen bonds with TYR58 and TRP173 in the SDH binding cavity, locking the inhibitor in place and halting the mitochondrial respiratory chain[4][5].
Comparative Efficacy & Docking Data
When tested against Botrytis cinerea and other fungi, optimized pyrazole-4-carboxamides (such as Compound 9m) exhibit superior mycelial growth inhibition and higher docking scores compared to the commercial standard, Boscalid[4][5].
| Compound | Target Enzyme | Docking Score | Key Binding Residues | Antifungal Activity |
| Compound 9m | SDH (PDB: 2FBW) | 6.59 | TYR58, TRP173 | Excellent (>90% inhibition) |
| Boscalid | SDH (PDB: 2FBW) | 5.26 | TYR58, TRP173 | Moderate (~75% inhibition) |
Self-Validating Experimental Protocol: Molecular Docking & MD Simulation
To ensure scientific integrity and reproducibility, molecular docking must not be treated as a standalone endpoint. The following step-by-step methodology describes a self-validating workflow utilizing docking followed by Molecular Dynamics (MD) simulations to confirm complex stability[6].
Phase 1: Protein and Ligand Preparation
-
Protein Preparation: Retrieve the target crystal structure (e.g., SDH, PDB: 2FBW) from the Protein Data Bank. Remove all co-crystallized water molecules and heteroatoms[4]. Assign protonation states at a physiological pH of 7.4 to ensure accurate charge distribution on key residues (e.g., TYR58, TRP173).
-
Ligand Preparation: Sketch the pyrazole-4-carboxylic acid derivatives. Perform energy minimization using an OPLS force field to resolve steric clashes. Generate all possible tautomers and stereoisomers.
Phase 2: Grid Generation and Docking
-
Active Site Mapping: Generate a receptor grid centered on the binding site of the native co-crystallized ligand. Ensure the grid box encompasses all critical interacting residues (e.g., Ser876 for XO, or TYR58/TRP173 for SDH).
-
Scoring and Posing: Execute standard precision (SP) or extra precision (XP) docking. Rank the poses based on the binding free energy (ΔG) and the geometric viability of the pyrazole ring's π-π stacking and the carboxylic acid's hydrogen bonding.
Phase 3: Self-Validation via MD Simulation
-
System Solvation & Neutralization: Place the top-scoring protein-ligand complex in an explicit solvent box (e.g., TIP3P water model) and neutralize the system with counterions (Na+/Cl-).
-
Simulation Execution: Run a 200 ns MD simulation under NPT ensemble conditions (300 K, 1 atm)[6].
-
Trajectory Analysis (The Validation Step): Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable trajectory (RMSD fluctuation < 2.0 Å) combined with >80% persistence of the key hydrogen bonds (e.g., with Ser876 or TYR58) validates the docking pose as a true biological interaction rather than a computational artifact[6].
Figure 2: Self-validating molecular docking and MD simulation workflow for target validation.
References
-
Wang, H., et al. "Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy." Bioorganic Chemistry, 2026.
-
Wu, Q., et al. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides." Molecules, 2015.
-
"Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors." National Institutes of Health, 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
The fundamental principle governing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[4] This proactive approach ensures compliance with regulatory frameworks and mitigates unforeseen challenges in waste management.[4]
Hazard Assessment and Classification: A Precautionary Approach
Given the absence of a specific SDS, a conservative "worst-case" approach is essential. Pyrazole derivatives, as a class, can exhibit a range of biological activities and potential hazards.[3][5] Structurally similar compounds often show skin and eye irritation, and may pose respiratory risks.[1][6][7][8][9][10] Therefore, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid should be treated as hazardous chemical waste until proven otherwise.
Key Actions:
-
Assume Hazardous Nature: In the absence of specific data, handle the compound as if it possesses hazardous characteristics, including potential toxicity, irritancy, and environmental hazards.[2][3]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They can provide guidance based on their expertise and knowledge of local, state, and federal regulations.[2]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid for any purpose, including disposal, it is imperative to wear appropriate PPE.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles are essential to protect against splashes or fine powders.[1]
-
Lab Coat: A lab coat should be worn to protect from contamination.[1]
-
Ventilation: All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation.[1][11]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[12][13] It prevents dangerous reactions and ensures that waste is disposed of in the most appropriate and environmentally sound manner.
-
Solid Waste:
-
Collect all solid materials contaminated with 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, including residual product, weighing papers, and contaminated gloves or wipes, in a dedicated hazardous waste container.[2][3]
-
This container must be sealable, in good condition, and made of a material compatible with the chemical.[13][14]
-
-
Liquid Waste:
-
Solutions containing 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid should be collected in a separate, compatible liquid waste container.[2]
-
Crucially, do not mix this waste stream with other types of chemical waste unless explicitly permitted by your EHS department. [3][4] This is to avoid unforeseen and potentially hazardous chemical reactions.
-
-
Empty Containers:
-
Trace amounts of the compound in "empty" containers must still be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent.[5][14] The rinsate must be collected and disposed of as hazardous liquid waste.[5][14] After triple-rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[5][14]
-
Labeling and Storage: Clear Communication for Safety
Clear and accurate labeling is a regulatory requirement and vital for the safety of everyone in the laboratory and for waste handlers.
-
Labeling:
-
Storage:
Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the standard operating procedure for the disposal of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Waste Disposal
-
Don Appropriate PPE: Before beginning, ensure you are wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Segregate Waste at the Source:
-
Solid Waste: Place any solid waste contaminated with the compound into a designated, pre-labeled hazardous waste container.
-
Liquid Waste: Pour any liquid waste containing the compound into a separate, pre-labeled hazardous liquid waste container.
-
-
Seal the Container: Once waste has been added, ensure the container is securely sealed to prevent leaks or spills.[14]
-
Store Appropriately: Move the sealed container to your laboratory's designated hazardous waste accumulation area.
-
Request Pickup: Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting a request to the EHS department.[3]
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution.[2]
Disposal Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. broadpharm.com [broadpharm.com]
- 12. republicservices.com [republicservices.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. vumc.org [vumc.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
